2-Methylimidazole-d5
Description
Properties
IUPAC Name |
4,5-dideuterio-2-(trideuteriomethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGSDVWAMZHDD-RHIBPKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727377 | |
| Record name | 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697806-98-7 | |
| Record name | 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Precision Analytics
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylimidazole-d5
In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled internal standards are indispensable tools. This compound, the deuterated analog of 2-methylimidazole, epitomizes the utility of such compounds. 2-Methylimidazole itself is a molecule of significant interest; it is a key building block in the synthesis of various pharmaceuticals, including nitroimidazole antibiotics, and is also found as a byproduct in certain foods and tobacco smoke.[1][2] The presence of five deuterium atoms (d5) in this compound imparts a critical mass shift without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for highly accurate and precise quantification of its non-labeled counterpart in complex matrices using mass spectrometry-based methods.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound, designed for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this essential analytical tool.
Molecular and Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the cornerstone of its application. While extensive experimental data for the deuterated compound's physical properties like melting and boiling points are not as commonly published as for the parent compound, they are expected to be nearly identical.
Table 1: Core Physicochemical Properties
| Property | Value (this compound) | Value (2-Methylimidazole) | Source |
| Chemical Formula | C₄HD₅N₂ | C₄H₆N₂ | [1] |
| Molecular Weight | 87.13 g/mol | 82.11 g/mol | [1] |
| Monoisotopic Mass | 87.0845 Da | 82.0531 Da | [3] |
| CAS Number | 697806-98-7 | 693-98-1 | [4] |
| Appearance | White to off-white solid | White or colorless crystalline solid | [5] |
| Melting Point | Not specified; expected ~144-148 °C | 144-148 °C | |
| Boiling Point | Not specified; expected ~267-268 °C | 267-268 °C | [6][7] |
| pKa (conjugate acid) | Not specified; expected ~7.86 | 7.86 | [3] |
| LogP | Not specified; expected ~0.24 | 0.24 | [3][8] |
Solubility Profile
Based on its non-deuterated analog, this compound is expected to be highly soluble in water and polar organic solvents like ethanol.[5][6] Its insolubility in non-polar solvents such as ether and cold benzene is also anticipated.[6] This high solubility in aqueous and alcoholic media is advantageous for preparing stock solutions and standards for analytical applications.
Acidity and Basicity (pKa)
The pKa of the conjugate acid of 2-methylimidazole is approximately 7.86.[3] This value indicates that it is a weak base. The deuterated version is expected to have a very similar pKa, meaning its charge state will be highly dependent on the pH of the medium. This is a critical consideration for chromatographic separations, as pH control of the mobile phase can be used to manipulate its retention time and peak shape in reverse-phase HPLC.
Spectroscopic Characterization: The Deuterium Signature
The primary differentiation between this compound and its parent compound lies in their spectroscopic profiles, which is fundamental to its use.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak ([M+H]⁺) at m/z 88.09, which is 5 mass units higher than the m/z 83.06 for the non-deuterated form.[3] This distinct mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard in a single LC-MS/MS run, forming the basis of the Stable Isotope Dilution Analysis (SIDA) technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to the parent compound. The signals corresponding to the methyl protons and the two imidazole ring protons will be absent due to the substitution with deuterium. This absence serves as a definitive confirmation of the deuteration pattern.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms, but those bonded to deuterium may exhibit splitting into multiplets due to C-D coupling and may have slightly different chemical shifts.
-
²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms on the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will differ from the standard by the presence of C-D stretching and bending vibrations. These typically appear at lower wavenumbers (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (around 2900-3000 cm⁻¹), providing another method for confirming isotopic substitution.
Synthesis and Isotopic Enrichment
Synthetic Pathway
The synthesis of 2-methylimidazole is commonly achieved via the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[5][8]
Caption: Proposed synthetic route for this compound.
To produce this compound, this reaction is adapted using deuterated starting materials. A logical approach involves using acetaldehyde-d₄ and a deuterated ammonia source (e.g., ammonia-d₃ in D₂O) to introduce the five deuterium atoms onto the methyl group and the imidazole ring.
Isotopic Enrichment
Isotopic enrichment refers to the percentage of molecules in the sample that contain the desired number of stable isotopes.[9] For an internal standard, high isotopic enrichment (typically >98%) is crucial. It ensures that the contribution of the unlabeled isotopologues in the standard to the analyte's signal is negligible, which is a prerequisite for accurate quantification. The isotopic purity is typically determined by mass spectrometry.
Core Application: Stable Isotope Dilution Analysis (SIDA)
The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA), most commonly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This method is the gold standard for quantification in complex matrices due to its ability to correct for sample loss during preparation and for matrix effects during ionization.
Workflow for SIDA using this compound
Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).
Experimental Protocol: Quantification of 2-Methylimidazole in a Sample
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or water).
-
Sample Spiking: To a precisely measured volume or weight of the sample, add a known volume of the this compound internal standard (IS) solution. It is critical that the IS is added at the earliest possible stage to account for all subsequent sample handling steps.
-
Sample Extraction: Perform a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Since the analyte and the IS are chemically identical, they will co-extract with the same efficiency.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system.
-
Chromatography: Use a suitable HPLC/UHPLC column (e.g., C18) to separate 2-methylimidazole from other compounds. The deuterated and non-deuterated forms will co-elute or have a very minimal retention time difference.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for 2-methylimidazole (e.g., m/z 83 → 56) and one for this compound (e.g., m/z 88 → 60).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by analyzing standards containing known concentrations of the analyte and a fixed concentration of the IS. Plot the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Quality Control and Purity Assessment
Ensuring the quality of this compound is paramount for its effective use. The two most important parameters are chemical purity and isotopic enrichment.
Protocol: Purity and Enrichment Verification
-
Chemical Purity by HPLC-UV:
-
Dissolve the this compound standard in a suitable solvent.
-
Analyze using an HPLC system with a UV detector (λ ≈ 211 nm).
-
The purity is determined by the percentage of the main peak area relative to the total area of all peaks. A purity of >98% is generally required.
-
-
Isotopic Enrichment by LC-MS:
-
Infuse a solution of the standard directly into a high-resolution mass spectrometer or analyze via LC-MS.
-
Acquire a full scan mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the ion at m/z 88 (corresponding to the d5 species) and the ion at m/z 83 (corresponding to any residual d0 species).
-
Calculate the isotopic enrichment as: [Intensity(d5) / (Intensity(d5) + Intensity(d0))] * 100%.
-
Caption: Quality control workflow for this compound.
Handling and Storage
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C for long-term stability.[6] It should be kept in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen) as the parent compound can be air sensitive.
-
Safety: The parent compound, 2-methylimidazole, is classified as harmful and corrosive.[7] It can cause skin and eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound.
Conclusion
This compound is more than just a deuterated molecule; it is a high-precision tool that enables researchers to achieve the highest levels of accuracy and reliability in quantitative analysis. Its physicochemical properties, being nearly identical to its natural counterpart, allow it to flawlessly trace the analyte through complex sample preparation and analysis workflows. A thorough understanding of its molecular characteristics, spectroscopic signature, and the principles of its application in Stable Isotope Dilution Analysis is fundamental for any scientist working in drug metabolism, pharmacokinetics, food safety, or environmental analysis. The rigorous quality control of its chemical and isotopic purity is the final, critical step that validates its role as a gold-standard internal standard.
References
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Wikipedia. (2023). 2-Methylimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
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IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. (2013). 2-METHYLIMIDAZOLE. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]
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RSC Publishing. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm. Retrieved from [Link]
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ResearchGate. (2015). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Retrieved from [Link]
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PubMed. (2014). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound (Major). Retrieved from [Link]
- Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.
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PubMed. (2012). Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Synthesis of 2-methylimidazole. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methylimidazole-d5
Prepared by: Gemini, Senior Application Scientist
Introduction
In the fields of pharmaceutical development, metabolic research, and quantitative analysis, isotopically labeled compounds are indispensable tools. 2-Methylimidazole-d5, the deuterated analog of 2-methylimidazole, serves as a critical internal standard for mass spectrometry-based quantification and as a probe in mechanistic studies.[1][2] Its utility is predicated on having a distinct and well-characterized spectroscopic profile.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound (C₄HD₅N₂), covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific isotopologue are not readily published in academic literature, this guide synthesizes predicted data based on the well-documented spectra of its non-deuterated counterpart, 2-methylimidazole[3], and established principles of isotopic effects on spectroscopic measurements. The insights herein are intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this important molecule.
Molecular Structure and Isotopic Labeling
This compound is structurally identical to 2-methylimidazole, with the exception that five hydrogen atoms have been replaced by deuterium isotopes. The labeling pattern, as specified by its IUPAC name, 4,5-dideuterio-2-(trideuteriomethyl)-1H-imidazole, indicates that both protons on the imidazole ring (at positions 4 and 5) and all three protons on the methyl group are deuterated.[4] The nitrogen-bound proton (N-H) is typically not deuterated unless the sample is prepared in a deuterated protic solvent like D₂O, in which case it would readily exchange.
The precise location of these deuterium atoms is the primary determinant of the molecule's unique spectroscopic signature.
Caption: Molecular structure showing deuterium labeling.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the identity and isotopic purity of this compound. The introduction of five deuterium atoms results in a predictable mass shift compared to the unlabeled analog.
Expected Data: The molecular weight of non-deuterated 2-methylimidazole (C₄H₆N₂) is approximately 82.11 g/mol .[3] The molecular weight of this compound (C₄HD₅N₂) is approximately 87.13 g/mol .[4]
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z of 87.
-
Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule will be observed at an m/z of 88.
Fragmentation Pattern: The fragmentation pattern will be analogous to that of 2-methylimidazole, but fragments containing deuterated positions will be shifted accordingly. The primary fragmentation of 2-methylimidazole involves the loss of HCN to form an aziridinium-like ion. For the d5 analog, the corresponding loss would be DCN, resulting in a fragment ion shifted by +4 mass units compared to the unlabeled fragment.
| Parameter | 2-Methylimidazole (C₄H₆N₂)[3] | This compound (C₄HD₅N₂) (Predicted) | Rationale for Difference |
| Molecular Formula | C₄H₆N₂ | C₄HD₅N₂ | Isotopic Substitution |
| Molecular Weight | 82.11 | 87.13 | 5 Deuterium atoms (5 x ~1.006 Da mass increase) |
| [M+H]⁺ (ESI-MS) | m/z 83.06 | m/z 88.09 | Increased mass of the intact molecule. |
| Key Fragment | m/z 55 ([M-HCN]⁺) | m/z 59 ([M-DCN]⁺) | Loss of deuterated cyanide species. |
Experimental Protocol: Acquiring High-Resolution MS Data
A robust protocol for verifying the identity of this compound involves high-resolution mass spectrometry (HRMS), which can confirm the elemental composition.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that will predominantly generate the protonated molecule [M+H]⁺.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-200. Set the instrument resolution to >70,000 to enable accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the most abundant ion. Compare the measured mass to the theoretical exact mass of C₄H₂D₅N₂⁺ (88.0924). The mass error should be below 5 ppm to confirm the elemental composition with high confidence.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a significant and predictable decrease in the vibrational frequency of the corresponding bonds. This phenomenon is rooted in the principles of the harmonic oscillator model, where frequency is inversely proportional to the square root of the reduced mass of the vibrating system.
Expected Data: The most pronounced differences in the IR spectrum of this compound compared to its non-deuterated analog will be the absence of C-H stretching and bending vibrations and the appearance of C-D vibrations at lower wavenumbers.
| Vibrational Mode | Typical Frequency (2-Methylimidazole)[6][7] | Predicted Frequency (this compound) | Rationale for Shift |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Absent | Replacement of C4-H and C5-H with C-D. |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Absent | Replacement of methyl C-H with C-D. |
| N-H Stretch | ~3150-2800 cm⁻¹ (broad) | ~3150-2800 cm⁻¹ (broad) | N-H bond is not labeled. |
| Aromatic C-D Stretch | N/A | ~2300-2200 cm⁻¹ | Isotopic shift due to increased reduced mass. |
| Aliphatic C-D Stretch | N/A | ~2200-2100 cm⁻¹ | Isotopic shift due to increased reduced mass. |
| C=N, C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Less affected by deuteration. |
| C-H Bending | ~1450-1350 cm⁻¹ | Absent | Replacement of H with D. |
| C-D Bending | N/A | ~1050-950 cm⁻¹ | Isotopic shift. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR-IR is a convenient method for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be in absorbance units. Label the significant peaks, paying close attention to the C-D stretching region (2300-2100 cm⁻¹) which is a key confirmation of successful deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, both ¹H and ¹³C NMR will be profoundly different from the standard compound.
¹H NMR Spectroscopy
In ¹H NMR, signals from protons that have been replaced by deuterium will be absent. Deuterium has a nuclear spin of 1 and is NMR-active, but it resonates at a much different frequency and is not observed in a standard ¹H experiment.
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be remarkably simple.
-
Ring and Methyl Signals: The signals for the two ring protons (H4, H5) and the three methyl protons, which are present in the spectrum of 2-methylimidazole (typically around δ 6.9 and δ 2.3 ppm, respectively), will be absent .[8]
-
N-H Signal: The only significant signal expected is from the N-H proton. This resonance is typically broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it may appear as a broad singlet between δ 11-13 ppm. In solvents like CDCl₃, it may be further downfield.
-
Impurities: The spectrum will be very sensitive to any residual, non-deuterated 2-methylimidazole, which would show up clearly at its characteristic chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Deuteration affects the ¹³C spectrum in two primary ways:
-
C-D Coupling: Carbons directly bonded to deuterium will be split into multiplets due to spin-spin coupling (J-coupling). A CD group appears as a 1:1:1 triplet, and a CD₃ group appears as a 1:3:6:7:6:3:1 septet.
-
Isotopic Shift: The resonance of a carbon atom bonded to deuterium is typically shifted slightly upfield (to a lower δ value) compared to the same carbon bonded to a proton.
Expected Data (Predicted from 2-Methylimidazole data[3][9]):
| Carbon Atom | Typical Shift (2-Methylimidazole in DMSO-d₆) | Predicted Shift & Multiplicity (this compound) | Rationale |
| C2 (quaternary) | ~δ 145 ppm | ~δ 145 ppm (singlet) | No directly attached deuterium; minor upfield shift possible from adjacent CD₃. |
| C4 / C5 | ~δ 121 ppm | ~δ 120.5 ppm (triplet, J ≈ 25-30 Hz) | One-bond C-D coupling splits the signal; upfield isotopic shift. |
| -CH₃ / -CD₃ | ~δ 13 ppm | ~δ 12.5 ppm (septet, J ≈ 20-25 Hz) | One-bond C-D coupling splits the signal; upfield isotopic shift. |
Experimental Protocol: NMR Sample Preparation and Acquisition
Caption: Standardized workflow for NMR spectroscopic analysis.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will not exchange with the N-H proton, allowing for its observation.[10]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.
-
¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A small number of scans (e.g., 8 or 16) should be sufficient due to the simplicity of the expected spectrum.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the signal splitting from C-D coupling, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Referencing: Reference the spectra using either tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[10]
Conclusion
The spectroscopic characterization of this compound is defined by the predictable and pronounced effects of deuterium substitution. Mass spectrometry confirms the increased molecular mass, IR spectroscopy reveals the shift of C-H vibrations to lower frequency C-D vibrations, and NMR spectroscopy shows a dramatically simplified ¹H spectrum alongside a ¹³C spectrum marked by characteristic C-D coupling patterns and isotopic shifts. This guide provides the foundational data and protocols necessary for researchers to confidently verify the identity, purity, and structural integrity of this vital analytical standard.
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ResearchGate. "Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis". ResearchGate. Available at: [Link]
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Thermal stability and degradation of 2-Methylimidazole-d5
An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Methylimidazole-d5
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound (2-MI-d5), a deuterated isotopologue of 2-Methylimidazole. Given its critical role in pharmaceutical research and development, particularly as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis, a thorough understanding of its stability is paramount.[1][2][3][4] This document synthesizes theoretical principles, including the deuterium kinetic isotope effect, with practical, field-proven experimental methodologies. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for assessing thermal stability and characterizing degradation products. The guide is intended for researchers, analytical scientists, and drug development professionals who utilize 2-MI-d5 and require robust data on its chemical integrity under thermal stress.
Introduction: The Significance of this compound in Modern Drug Development
2-Methylimidazole is an organic compound widely used as a precursor and intermediate in the synthesis of numerous pharmaceuticals, particularly nitroimidazole antibiotics like metronidazole.[5][6] Its deuterated analog, this compound, in which five hydrogen atoms have been replaced by deuterium, serves a highly specialized and critical function. In quantitative bioanalysis, Stable Isotope-Labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry assays. Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample processing and analysis.[1][2]
The integrity of any analytical standard is the bedrock of reliable data. For 2-MI-d5, this means ensuring that it does not degrade during storage, sample preparation, or analysis, as the formation of impurities would compromise the accuracy of quantitative results. Thermal stability is a key parameter in this assessment, influencing everything from recommended storage conditions to the selection of compatible manufacturing or formulation processes that involve heat. This guide delves into the core principles and methodologies for rigorously evaluating the thermal robustness of this compound.
Theoretical Framework: Why Deuteration Enhances Stability
The Intrinsic Stability of the Imidazole Ring
The imidazole ring is an aromatic heterocycle, a structural motif found in essential biomolecules like the amino acid histidine. Its aromaticity confers significant inherent stability. However, like all organic molecules, it is susceptible to degradation under sufficient energy input. For substituted imidazoles, decomposition can be initiated at the side chains or through ring-opening mechanisms, particularly under high temperatures.[7][8]
The Deuterium Kinetic Isotope Effect (KIE)
The primary reason for the anticipated increase in thermal stability of 2-MI-d5 over its non-deuterated counterpart is the Kinetic Isotope Effect (KIE) . This well-established phenomenon arises from the mass difference between hydrogen (protium, H) and its isotope deuterium (D).
-
Zero-Point Energy: A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state of this vibration is called the zero-point energy (ZPE). Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[9]
-
Activation Energy: For a chemical reaction to occur, a specific amount of energy, the activation energy (Ea), must be supplied to break existing bonds. Since the C-D bond starts from a lower energy state (lower ZPE), more energy is required to reach the transition state for bond cleavage compared to a C-H bond.
-
Impact on Reaction Rate: This higher activation energy means that reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond under the same conditions.[9] In the context of thermal degradation, which involves the breaking of chemical bonds, this translates directly to enhanced thermal stability.[10][11] For 2-MI-d5, the deuteration on the typically more labile methyl group is expected to significantly retard decomposition pathways initiated by C-H bond scission at that position.
Experimental Assessment of Bulk Thermal Stability
To quantify the thermal stability of 2-MI-d5, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time. It is the most direct method for determining the temperature at which a material begins to decompose.
Causality Behind the Protocol: The choice of an inert atmosphere (nitrogen) is critical. It ensures that the observed mass loss is due to intrinsic thermal decomposition (pyrolysis) rather than oxidative degradation, which would occur in the presence of air and complicate the interpretation. A linear heating rate allows for the clear determination of the onset temperature of decomposition (Td).
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Method Parameters:
-
Purge Gas: High-purity Nitrogen (N2) at a flow rate of 50-100 mL/min.
-
Initial Temperature: 30 °C.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]
-
Isothermal Hold: Hold at 30 °C for 5 minutes at the beginning to allow the furnace to equilibrate.
-
-
Data Acquisition: Initiate the run and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs (T₅%). Note the temperature of maximum decomposition rate from the derivative (DTG) curve and the final residual mass at 600 °C.
Diagram: TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).
Causality Behind the Protocol: Sealing the sample in an aluminum pan prevents sublimation before melting or decomposition, ensuring accurate measurement of these thermal events. The heating rate is typically matched to the TGA experiment to allow for direct correlation of thermal events with mass loss stages.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Method Parameters:
-
Purge Gas: High-purity Nitrogen (N2) at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the run and record the heat flow as a function of temperature.
-
Data Analysis: Identify the sharp, endothermic peak corresponding to the melting point (Tm).[13] Observe any broad exothermic or endothermic events at higher temperatures that may correspond to decomposition, and correlate these with the TGA data.
Diagram: DSC Experimental Workflow
Summary of Expected Thermal Data
The KIE predicts that 2-MI-d5 will exhibit a higher decomposition temperature than its non-deuterated analog. The melting point should remain largely unaffected, as it is a physical transition that does not involve covalent bond cleavage.
| Parameter | 2-Methylimidazole | This compound (Expected) | Technique |
| Melting Point (Tm) | ~145 °C | ~145 °C | DSC |
| Onset of Decomposition (T₅%) | ~270-280 °C | > 280 °C (Higher) | TGA |
| Peak Decomposition Temp (DTG) | ~290-300 °C | > 300 °C (Higher) | TGA |
| Decomposition | Endothermic/Exothermic | Endothermic/Exothermic | DSC |
Identification of Degradation Products via Forced Degradation
While TGA and DSC are excellent for assessing bulk stability, they do not identify the chemical nature of the degradation products. To achieve this, forced degradation (or stress testing) studies coupled with a powerful separation and identification technique like HPLC-MS/MS are required.
Causality Behind the Protocol: Forced degradation intentionally exposes the compound to stress conditions (like high heat) that are more severe than accelerated stability testing. This ensures that degradation products are generated at a high enough concentration to be detected and identified. HPLC is used to separate the parent compound from its degradation products, and tandem mass spectrometry (MS/MS) provides molecular weight and structural information for identification.[1][2]
Experimental Protocol: Thermal Stress Study and HPLC-MS/MS Analysis
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
-
Thermal Stress:
-
Transfer an aliquot of the solution to a sealed vial.
-
Place the vial in a calibrated oven at a high temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
Prepare a control sample stored at ambient temperature.
-
-
HPLC Separation:
-
LC System: An Alliance HPLC system or equivalent.
-
Column: A column suitable for polar compounds, such as a CORTECS HILIC Column.[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Injection: Inject both the stressed and control samples.
-
-
MS/MS Detection and Identification:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., ACQUITY QDa or Xevo TQ-S).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition:
-
Perform a full scan to find the molecular ions of any new peaks in the stressed sample chromatogram.
-
Perform product ion scans (MS/MS) on the parent ion (m/z for 2-MI-d5) and any potential degradation product ions to obtain fragmentation patterns for structural elucidation.
-
-
Diagram: Forced Degradation & HPLC-MS/MS Workflow
Potential Degradation Pathways
Based on the chemistry of related imidazole compounds, several degradation pathways under thermal stress can be hypothesized. The primary pathways for related compounds often involve dealkylation or dimerization.
-
Dimerization: Two molecules of 2-methylimidazole could potentially react to form various dimeric structures.
-
Ring Opening/Fragmentation: At very high temperatures, the stable imidazole ring can be forced to open, leading to smaller, fragmented molecules.
-
Side-Chain Reactions: While deuteration stabilizes the methyl group, under extreme conditions, reactions could still be initiated here.
Diagram: Hypothesized Degradation Pathways
Best Practices for Storage and Handling
Based on the collective stability data, the following recommendations are provided to ensure the long-term integrity of this compound:
-
Storage Temperature: Store in a cool, dry place. While stable at room temperature, refrigerated storage (2-8 °C) is recommended for long-term preservation to minimize any potential for slow degradation.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to protect against moisture and oxidative degradation.[15]
-
Avoid High Heat: Do not expose the compound, either in solid form or in solution, to high temperatures during formulation or experimental procedures unless specifically required and understood.
-
Purity Checks: For critical applications, periodically verify the purity of the standard using a high-sensitivity method like HPLC-MS to ensure no significant degradation has occurred during storage.
Conclusion
This compound exhibits enhanced thermal stability compared to its non-deuterated analog, a direct consequence of the deuterium kinetic isotope effect. This inherent robustness is a significant asset for its application as an internal standard in demanding bioanalytical methods. A comprehensive evaluation of its stability profile, employing a combination of thermoanalytical techniques (TGA, DSC) and hyphenated chromatography (HPLC-MS/MS), provides the necessary assurance of its integrity. The protocols and theoretical insights detailed in this guide offer a robust framework for researchers and drug development professionals to validate, handle, and confidently utilize this compound, thereby ensuring the accuracy and reliability of their scientific findings.
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Raters, M., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930–5934. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-Methylimidazole-d5 in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylimidazole-d5, a deuterated isotopologue of the industrially significant compound 2-Methylimidazole. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, this guide synthesizes information on its non-deuterated counterpart, 2-Methylimidazole, to provide a robust predictive framework. We delve into the theoretical principles governing its solubility, present qualitative solubility profiles in various organic solvents, and offer detailed, field-proven experimental protocols for researchers to determine precise solubility in their specific solvent systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound and require a thorough understanding of its solution behavior.
Introduction: The Significance of 2-Methylimidazole and its Deuterated Analogue
2-Methylimidazole is a versatile organic compound with a methyl-substituted imidazole ring. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly antifungal and antihistamine drugs, and as a curing agent for epoxy resins in industries ranging from electronics to aerospace. Its deuterated form, this compound, is frequently employed in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses due to the distinct mass shift imparted by the deuterium atoms.
Understanding the solubility of this compound is paramount for its effective application. Proper dissolution is critical for reaction kinetics, formulation development, and analytical accuracy. This guide aims to bridge the knowledge gap by providing both theoretical and practical insights into its solubility.
The Impact of Deuteration on Physicochemical Properties
The substitution of protium (¹H) with deuterium (²H or D) introduces subtle yet significant changes to a molecule's physical properties. While the electronic structure remains largely unchanged, the increased mass of deuterium can affect vibrational modes, bond lengths, and intermolecular interactions.
-
Intermolecular Forces: Deuterium can form slightly stronger hydrogen bonds than protium. This can lead to minor differences in crystal lattice energies and solvation energies.
-
Molar Volume and Polarizability: Deuteration can alter molecular volume and polarizability, which in turn may influence noncovalent interactions with solvent molecules.[1]
For many organic molecules, the effect of deuteration on solubility in organic solvents is often modest. However, in systems where hydrogen bonding is a dominant factor in the solvation process, observable differences may arise.[2] Some studies have even shown that deuteration can enhance the solubility of poorly water-soluble drugs.[3] Given the lack of specific studies on this compound, this guide will primarily leverage data from its non-deuterated analogue, 2-Methylimidazole, as a highly relevant and predictive baseline.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The dissolution process involves overcoming two primary energy barriers:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.
A compound dissolves readily when the solvation energy is comparable to or greater than the lattice energy.
2-Methylimidazole is a polar molecule due to the presence of electronegative nitrogen atoms in the imidazole ring. It possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This structure dictates its solubility behavior.
Qualitative Solubility Profile of 2-Methylimidazole
Based on available data for the non-deuterated form, a qualitative solubility profile can be established. This provides a strong starting point for solvent selection in experimental work.
Table 1: Qualitative Solubility of 2-Methylimidazole in Various Organic Solvents
| Solvent Class | Specific Solvents | Solubility | Rationale |
| Highly Polar Protic | Water, Ethanol, Methanol | Highly Soluble | Strong hydrogen bonding interactions with the N-H and nitrogen lone pairs of the imidazole ring.[5][6] |
| Polar Aprotic | Ketones (e.g., Acetone) | Soluble | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions.[5][7] |
| Moderately Polar | Dichloromethane (DCM) | Sparingly Soluble | Limited polarity and inability to donate hydrogen bonds reduces effective solvation. |
| Non-Polar | Ether, Benzene (cold) | Insoluble | "Like dissolves like" principle; the large polarity mismatch prevents effective solvation.[5][7] |
Experimental Protocols for Solubility Determination
For researchers requiring precise, quantitative solubility data, direct experimental determination is essential. The following section details robust and widely accepted methodologies.[8]
Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. 2-Methylimidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer and reproductive harm.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[10][13]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14] It measures the concentration of a saturated solution after a prolonged equilibration period.
Principle: An excess of the solid solute is agitated in the solvent for an extended period until the dissolution and precipitation rates reach equilibrium. The supernatant is then filtered and analyzed to determine the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials (e.g., 2 mL glass vials). The exact amount should be enough to ensure solid remains after equilibration.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[15][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.[17]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
High-Throughput Screening (HTS) for Kinetic Solubility
In early-stage drug discovery and materials science, kinetic solubility assays are often employed for rapid screening of multiple compounds or solvent conditions.[18][19] These methods are faster but may overestimate thermodynamic solubility as they can measure supersaturated states.[18]
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent. The formation of a precipitate is detected, often by light scattering (nephelometry) or UV absorbance.[20][21]
Step-by-Step Protocol (Nephelometry-based):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, add the desired organic solvents to the wells.
-
Compound Addition: Add small, increasing volumes of the DMSO stock solution to the wells containing the organic solvents.
-
Mixing and Incubation: Mix the plate thoroughly and incubate for a short period (e.g., 1-2 hours).
-
Detection: Measure the turbidity (light scattering) in each well using a plate-based nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly, typically in a tabular format, specifying the solvent, temperature, and the measured solubility in units such as mg/mL, g/L, or molarity (mol/L).
Table 2: Hypothetical Quantitative Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Molarity (mol/L) | Method |
| Methanol | > 200 | > 2.29 | Shake-Flask |
| Ethanol | > 200 | > 2.29 | Shake-Flask |
| Acetone | 150 | 1.72 | Shake-Flask |
| Dichloromethane | 15 | 0.17 | Shake-Flask |
| Diethyl Ether | < 1 | < 0.01 | Shake-Flask |
Note: The molar mass of this compound (C₄HD₅N₂) is approximately 87.14 g/mol .
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with qualitative data from its non-deuterated analogue and detailing robust experimental protocols, researchers are well-equipped to select appropriate solvents and accurately determine solubility for their specific applications. The provided methodologies, particularly the gold-standard shake-flask method, ensure the generation of reliable and reproducible data, which is critical for advancing research and development in pharmaceuticals and materials science.
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]
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The Strategic Utility of 2-Methylimidazole-d5 in Modern Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic incorporation of deuterium into molecular frameworks represents a sophisticated approach to optimizing drug candidates. This technical guide delves into the core utility of 2-Methylimidazole-d5, a deuterated building block of significant interest. We will explore the fundamental principles of its application, grounded in the kinetic isotope effect, and provide practical, in-depth protocols for its integration into complex molecules. This document serves as a comprehensive resource, elucidating the causality behind experimental choices and offering field-proven insights for leveraging this unique reagent in the synthesis of next-generation therapeutics.
Introduction: The Deuterium Advantage in Drug Discovery
The substitution of hydrogen with its stable heavy isotope, deuterium, is a powerful strategy in drug design aimed at enhancing a molecule's metabolic stability.[1][2] This approach is predicated on the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, C-D bonds are broken more slowly during enzymatic metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver.[1][3] This subtle modification can lead to significant improvements in a drug's pharmacokinetic profile, including:
-
Increased Half-Life: Slower metabolism extends the drug's circulation time in the body.[5][6]
-
Reduced Patient Dosing & Frequency: A longer half-life can lead to less frequent administration, improving patient compliance.[1][7]
-
Improved Safety Profile: Deuteration can minimize the formation of potentially toxic metabolites.[8][9]
-
Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods can improve the drug's overall effectiveness.[6]
2-Methylimidazole is a common heterocyclic scaffold found in numerous pharmaceuticals, particularly nitroimidazole antibiotics like metronidazole and tinidazole, and as a crucial component in targeted cancer therapies.[10][11][12] Its deuterated analog, this compound, therefore, emerges as a highly valuable building block for synthesizing novel, metabolically robust drug candidates.[13][14]
Physicochemical Properties of this compound
The primary physical difference between 2-Methylimidazole and its d5 isotopologue is its molecular weight. This seemingly minor change is the foundation of the kinetic isotope effect that drives its utility.
| Property | 2-Methylimidazole (C₄H₆N₂) | This compound (C₄HD₅N₂) |
| Molecular Weight | 82.10 g/mol [10] | 87.13 g/mol [13] |
| Appearance | White or colorless solid[10] | Neat / White Solid |
| Melting Point | 145 °C[10] | Not specified, expected to be similar |
| Boiling Point | 270 °C[10] | Not specified, expected to be similar |
| Solubility | Highly soluble in water and polar organic solvents[10] | Expected to have similar solubility |
Table 1: Comparison of Physicochemical Properties.
Core Application: Synthesis of a Deuterated Tyrosine Kinase Inhibitor (Nilotinib Analog)
To illustrate the practical application of this compound, we will focus on its use in the synthesis of a deuterated analog of Nilotinib. Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[15][16] The 2-methylimidazole moiety is a key structural component.[17] By replacing the standard reagent with this compound, we can create a novel chemical entity with potentially enhanced metabolic stability.
The following workflow outlines a palladium-catalyzed N-arylation, a robust and selective method for coupling the imidazole core to the pyrimidine fragment of the drug.[16]
Caption: Workflow for Palladium-Catalyzed N-Arylation using this compound.
Rationale for Experimental Choices
-
Palladium Catalysis: Palladium(0) complexes are highly efficient for forming carbon-nitrogen bonds, which is the key step in this synthesis. The choice of a specific catalyst like Pd₂(dba)₃ provides a stable and reactive source of Pd(0).
-
Buchwald Ligands (e.g., XPhos): These bulky, electron-rich phosphine ligands are critical for the efficiency of the cross-coupling reaction. They facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired C-N bond, even with sterically hindered substrates like 2-methylimidazole.[16]
-
Base (K₂CO₃): The base is required to deprotonate the imidazole nitrogen, making it a more potent nucleophile to attack the palladium-aryl complex. Potassium carbonate is a moderately strong, inexpensive, and readily available base suitable for this transformation.
Detailed Experimental Protocol: Synthesis of Deuterated Nilotinib Analog
This protocol is adapted from established methods for Nilotinib synthesis.[15][16]
1. Materials:
-
This compound (1.0 eq)
-
4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoyl chloride (Intermediate A, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas (for inert atmosphere)
2. Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (manifold or balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
3. Procedure: a. To the Schlenk flask, add Intermediate A (1.0 eq), this compound (1.0 eq), Palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq). b. Evacuate and backfill the flask with inert gas three times to establish an inert atmosphere. c. Add anhydrous 1,4-dioxane via syringe. d. Stir the reaction mixture at 100-110 °C. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). f. Cool the reaction mixture to room temperature. g. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure deuterated Nilotinib analog. j. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and isotopic purity.
Conclusion: The Future of Deuterated Building Blocks
This compound is more than just an isotopic variant; it is a strategic tool for precision drug design.[18] Its application allows for the targeted modification of a known pharmacophore to overcome metabolic liabilities, a critical step in modern drug discovery.[8][19] By leveraging the kinetic isotope effect, researchers can fine-tune the pharmacokinetic properties of lead compounds, potentially transforming them into safer and more effective medicines.[2][7] As the demand for deuterium-enriched building blocks grows, reagents like this compound will become increasingly indispensable in the synthetic chemist's arsenal, paving the way for the development of innovative therapeutics with superior clinical profiles.[20][21]
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Crystal and molecular structure of 2-Methylimidazole
An In-depth Technical Guide to the Crystal and Molecular Structure of 2-Methylimidazole
Introduction
2-Methylimidazole (C₄H₆N₂) is a heterocyclic organic compound of significant interest across various scientific and industrial domains. It serves as a crucial precursor in the synthesis of nitroimidazole antibiotics, which are vital for combating anaerobic bacterial and parasitic infections[1]. Furthermore, its derivatives are explored for their pharmacological properties[2]. In materials science and coordination chemistry, 2-methylimidazole acts as a versatile ligand, forming coordination polymers and serving as a hardener or accelerator for epoxy resins[1]. Given its widespread application, a fundamental understanding of its solid-state structure is paramount for rational drug design, materials engineering, and predicting its chemical behavior. This guide provides a comprehensive analysis of the crystal and molecular structure of 2-methylimidazole, grounded in experimental data and established analytical protocols.
Crystallographic Analysis: Defining the Solid-State Architecture
The three-dimensional arrangement of 2-methylimidazole in the solid state has been definitively elucidated by single-crystal X-ray diffraction. The analysis reveals a well-ordered structure governed by specific symmetry operations and intermolecular forces.
The crystal structure of 2-methylimidazole was determined by X-ray diffraction at a low temperature (100 K or 120 K) to minimize thermal vibrations and obtain a more precise snapshot of the electron density.[3][4][5] The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at 90° angles to each other. The specific space group is P2₁2₁2₁, a non-centrosymmetric group, with four molecules (Z = 4) populating the unit cell.[1][3][4][5][6][7] The lack of an inversion center in this space group is a key feature for materials with certain optical properties, such as second-harmonic generation (SHG).[7][8]
Crystallographic Data Summary
The precise dimensions and parameters of the unit cell are critical for identifying the material and understanding its packing efficiency. The data from multiple independent studies show strong agreement.
| Parameter | Value (Hachuła et al., 100 K) | Value (Callear & Hursthouse, 120 K) |
| Chemical Formula | C₄H₆N₂ | C₄H₆N₂ |
| Formula Weight | 82.10 g/mol | 82.10 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.9957(12) | 6.0084(8) |
| b (Å) | 8.1574(16) | 8.1526(13) |
| c (Å) | 9.7010(19) | 9.6903(13) |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |
| Volume (ų) | 474.47(16) | 473.81(12) |
| Z | 4 | 4 |
| Data Collection Temp. (K) | 100 | 120(2) |
| R-factor (Observed Data) | - | 0.0534 |
| Data sourced from Hachuła et al. and Callear & Hursthouse.[3][5][6] |
Molecular Geometry and Conformation
At the molecular level, the 2-methylimidazole molecule exhibits a high degree of planarity. The imidazole ring, a five-membered aromatic heterocycle, forms the core of the structure. A calculation of the least-squares plane for all non-hydrogen atoms shows a maximum deviation of only 0.006(2) Å, confirming its essentially flat nature.[1][3][4] This planarity is a key characteristic of aromatic systems, facilitating π-electron delocalization.
Caption: Molecular structure of 2-Methylimidazole with atom numbering.
The introduction of the methyl group at the C2 position causes minor distortions in the endocyclic angles of the aromatic ring compared to unsubstituted imidazole.[2] These subtle changes in geometry can influence the molecule's reactivity and its interactions with biological targets or other molecules in a crystal lattice.
Selected Intramolecular Distances and Angles
The precise bond lengths and angles provide quantitative insight into the molecular structure, confirming the nature of the chemical bonds (e.g., partial double-bond character in the ring).
| Bond/Angle | Value (Å or °) |
| N1–C2 | 1.347(2) Å |
| N1–C5 | 1.370(2) Å |
| N3–C2 | 1.347(2) Å (Symmetry equivalent) |
| C4–C5 | 1.350(3) Å |
| C2–C21 | 1.491(2) Å |
| C5–N1–C2 | 109.13(14)° |
| N1–C2–N3 | 109.30(14)° |
| C2–N3–C4 | 109.25(14)° |
| N3–C4–C5 | 106.09(16)° |
| C4–C5–N1 | 106.22(16)° |
| N3–C2–C21 | 125.50(15)° |
| Data extracted from the work of Hachuła et al.[3] |
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of 2-methylimidazole is dominated by a robust network of intermolecular hydrogen bonds. Specifically, a medium-strength N–H···N hydrogen bond connects the pyrrolic nitrogen (N1-H) of one molecule to the pyridinic nitrogen (N3) of an adjacent molecule.[3]
This interaction is highly directional and repeatable, linking the molecules together to form infinite, one-dimensional zigzag chains.[2] Using graph-set analysis, this hydrogen bond pattern is described as C(4).[1][3][4] Within the unit cell, two such chains propagate in an almost antiparallel fashion. The dihedral angle between the mean planes of molecules in these intersecting chains is 76.90(4)°.[3][4] This arrangement results in an efficient packing of the molecules in the crystal lattice. Notably, this specific packing precludes the π–π stacking interactions that are often observed in other imidazole derivatives.[3]
Caption: N-H···N hydrogen bonds forming a C(4) infinite chain.
Experimental Protocol: Single-Crystal X-Ray Diffraction
The determination of a crystal structure is a meticulous process that bridges chemistry, physics, and data analysis. The following protocol outlines the authoritative workflow for analyzing 2-methylimidazole.
Step 1: Crystal Growth (The Foundation)
-
Rationale: Obtaining a high-quality, single crystal is the most critical and often most challenging step. The crystal must be a single, defect-free lattice to diffract X-rays coherently. Slow evaporation is a common and effective technique for small organic molecules as it allows molecules to deposit onto a growing lattice in a highly ordered manner.
-
Procedure:
-
Purchase high-purity 2-methylimidazole (e.g., from Merck or Sigma-Aldrich).[2]
-
Prepare a saturated solution by dissolving the compound in a suitable solvent system. A mixture of acetone and ethanol has proven effective.[2] Water is also a viable solvent.[7][8]
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature (e.g., 293 K).[2]
-
Over several days, colorless, lath-shaped crystals suitable for diffraction will form.[5]
-
Step 2: Data Collection (The Measurement)
-
Rationale: A diffractometer is used to mount the crystal, irradiate it with monochromatic X-rays, and record the positions and intensities of the diffracted beams. Collecting data at a low temperature (e.g., 100 K) is standard practice to reduce atomic thermal motion, leading to a more precise structure.
-
Procedure:
-
Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Mount the goniometer on the diffractometer (e.g., an Oxford Diffraction or Bruker AXS model).[2][9]
-
Cool the crystal using a stream of cold nitrogen gas to the target temperature (e.g., 100 K).
-
Perform an initial scan to determine the unit cell parameters and crystal system (orthorhombic, in this case).
-
Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction data.
-
Step 3: Structure Solution and Refinement (The Analysis)
-
Rationale: The collected diffraction data (a set of reflections with corresponding intensities) is a reciprocal space representation of the crystal structure. Computational methods are required to solve the "phase problem" and translate this data back into a real-space atomic model. This model is then refined to achieve the best possible fit with the experimental data.
-
Procedure:
-
Data Reduction: Integrate the raw diffraction images and apply corrections for factors like Lorentz-polarization effects. Software like CrysAlis RED is used for this purpose.[3]
-
Structure Solution: Use direct methods to determine the initial positions of the non-hydrogen atoms. The SHELXS97 software is a widely accepted standard for this task.[2][3]
-
Structure Refinement: Iteratively adjust the atomic positions, and their anisotropic displacement parameters, to minimize the difference between the observed structure factors and those calculated from the model. This is typically done using software like SHELXL97.[2][3]
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (e.g., using a "riding" model) or locate them from the difference Fourier map.[3]
-
Validation: The quality of the final model is assessed using metrics like the R-factor (agreement factor) and by examining the final difference Fourier map for any significant residual electron density. An R-factor (R1) below 0.06 (6%) for observed data is indicative of a good quality refinement.[5]
-
Caption: Experimental workflow for single-crystal X-ray diffraction.
Correlation with Other Analytical Techniques
While SCXRD provides the definitive solid-state structure, other techniques offer complementary information.
-
Powder X-Ray Diffraction (PXRD): This technique is used to confirm the bulk crystalline quality and phase purity of a synthesized 2-methylimidazole sample by comparing the experimental powder pattern to one simulated from the single-crystal data.[7][8]
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy can identify the functional groups present and probe the intermolecular interactions. The N–H stretching vibration, observed as a broad band in the IR spectrum, provides strong evidence for the hydrogen bonding that is detailed by the crystal structure.[8][10]
-
Computational Studies: Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of 2-methylimidazole in the gas phase or in solution.[11] Comparing these computed bond lengths and angles with the experimental crystallographic data can reveal the effects of the crystal packing forces on the molecular structure.[11]
Conclusion
The crystal structure of 2-methylimidazole is a well-defined orthorhombic system (space group P2₁2₁2₁) characterized by a planar molecular geometry. The supramolecular architecture is dictated by a robust, one-dimensional N–H···N hydrogen-bonding network that forms infinite C(4) chains. This detailed structural knowledge, primarily obtained through single-crystal X-ray diffraction, is fundamental to understanding its physical properties, chemical reactivity, and role in pharmaceutical and materials science applications. The established protocols for its structural determination provide a reliable framework for quality control and further research into its derivatives and coordination complexes.
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Hachuła, B., Nowak, M., & Kusz, J. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40, 201–206. [Link]
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Alexandar, A., Sahaya Infant Lasalle, B., & Pandian, M. S. (2024). Growth, strain, energy gap, optical, mechanical, piezoelectric, and morphology analyses of 2-methylimidazole (2MI) single crystal for NLO device fabrication. Journal of Nonlinear Optical Physics & Materials. [Link]
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Bohrium. (2009). crystal-and-molecular-structure-analysis-of-2-methylimidazole. [Link]
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Sathya, K., et al. (2022). 2-methylimidazolium hydrogen succinate single crystal growth and DFT insight for NLO applications. Taylor & Francis Online. [Link]
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Alexandar, A., et al. (2024). Growth, strain, energy gap, optical, mechanical, piezoelectric, and morphology analyses of 2-methylimidazole (2MI) single crystal for NLO device fabrication. Journal of Nonlinear Optical Physics & Materials. [Link]
-
Lekpa, K. C., et al. (2018). Computational Study of Geometry, Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of 2-Methylimidazole. ResearchGate. [Link]
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Methodological & Application
The Gold Standard: Utilizing 2-Methylimidazole-d5 as an Internal Standard for High-Fidelity LC-MS/MS Quantification
Introduction: The Imperative for an Ideal Internal Standard in LC-MS/MS
In the landscape of quantitative bioanalysis and chemical analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a pillar of sensitivity and selectivity.[1][2][3] However, the inherent complexity of biological and environmental matrices introduces significant challenges, most notably the "matrix effect," which can unpredictably suppress or enhance the ionization of a target analyte, leading to inaccurate and imprecise results.[1][4][5] To surmount this obstacle, the use of an internal standard (IS) is not merely a recommendation but a fundamental requirement for robust and reliable quantification.[2][6][7]
A suitable internal standard must closely mimic the analyte's behavior throughout the entire analytical workflow—from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[6][7][8] Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for LC-MS/MS applications.[2][6][7] These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N), are chemically identical to the analyte. This near-perfect analogy ensures they co-elute with the analyte and experience the same matrix effects and ionization efficiencies, thereby providing the most accurate correction for variations in the analytical process.[6][7][9]
This application note provides a comprehensive guide to the use of 2-Methylimidazole-d5 (2-MI-d5) as an internal standard for the accurate quantification of 2-Methylimidazole (2-MI) in various matrices. We will delve into the rationale for its selection, provide detailed experimental protocols, and discuss critical aspects of method validation.
Rationale for Selecting this compound
2-Methylimidazole is a compound of significant interest due to its use in the manufacturing of pharmaceuticals, dyes, and polymers, and its formation as a byproduct in some foods.[10][11] Accurate quantification is therefore crucial for quality control, safety assessment, and research. This compound is the ideal internal standard for this purpose for several key reasons:
-
Structural and Physicochemical Equivalence: As a deuterated analog, 2-MI-d5 shares the same chemical structure and physicochemical properties as 2-MI.[12][13] This ensures that it behaves identically during sample extraction, chromatography, and ionization.
-
Co-elution with the Analyte: The near-identical properties of 2-MI and 2-MI-d5 result in their co-elution from the liquid chromatography column. This is critical for ensuring that both compounds experience the same matrix effects at the same point in time.[6][9]
-
Mass Differentiation: The five deuterium atoms in 2-MI-d5 provide a clear mass shift from the non-labeled 2-MI, allowing for their distinct detection by the mass spectrometer without isotopic crosstalk.[12][13]
-
Chemical Stability: The deuterium-carbon bonds are stable under typical LC-MS/MS conditions, preventing back-exchange of deuterium for hydrogen and ensuring the integrity of the internal standard throughout the analysis.
Physicochemical Properties
A clear understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | 2-Methylimidazole (2-MI) | This compound (2-MI-d5) |
| Chemical Formula | C₄H₆N₂ | C₄HD₅N₂ |
| Molar Mass | 82.10 g/mol [11][14] | 87.13 g/mol [12][13] |
| Structure | ||
| Key Identifiers | CAS: 693-98-1[11][14] | CAS: 697806-98-7[13] |
Experimental Protocol: Quantification of 2-Methylimidazole
This protocol provides a general framework for the analysis of 2-Methylimidazole in a biological matrix (e.g., plasma). Optimization will be required for different sample types and instrumentation.
Preparation of Standards and Solutions
-
2-MI Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methylimidazole and dissolve in 10 mL of methanol.
-
2-MI-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-MI stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 2-MI-d5 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting 2-MI from plasma samples.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for the specific instrument being used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% B, hold for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions for 2-MI and 2-MI-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Methylimidazole | 83.1 | 42.1 | 50 | 20 |
| This compound (IS) | 88.1 | 45.1 | 50 | 20 |
| Note: These are theoretical values and must be optimized by infusing the individual compounds into the mass spectrometer. |
Method Validation: A Self-Validating System
A robust analytical method requires thorough validation to ensure its reliability. The use of 2-MI-d5 is integral to meeting the stringent criteria set by regulatory bodies.
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Application Note: Quantitative Analysis of 2-Methylimidazole in Food Matrices by Isotope Dilution LC-MS/MS Using 2-Methylimidazole-d5
Abstract
This application note presents a robust and sensitive method for the quantification of 2-methylimidazole (2-MI) in complex food matrices. The methodology employs a stable isotope-labeled internal standard, 2-Methylimidazole-d5 (2-MI-d5), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol details a streamlined extraction procedure using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, food safety scientists, and quality control professionals requiring a reliable and validated workflow for the determination of 2-MI in various food products.
Introduction: The Rationale for 2-Methylimidazole Monitoring
2-Methylimidazole (2-MI) is a heterocyclic organic compound that can be formed in foods as a byproduct of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] It is structurally related to 4-methylimidazole (4-MEI), a compound that has garnered regulatory attention. While not as extensively studied as 4-MEI, 2-MI has been identified in a variety of heat-processed foods and beverages, including those containing caramel colors, roasted coffee, and certain meats.[2][3]
Toxicological studies conducted by the National Toxicology Program (NTP) have indicated potential carcinogenic effects of 2-methylimidazole in animal models.[2] Although the direct risk to humans from dietary exposure is still under evaluation, the presence of 2-MI in the food supply warrants the development of sensitive and accurate analytical methods for its monitoring. This allows for a more comprehensive risk assessment and ensures the safety of food products.
The Principle of Isotope Dilution Mass Spectrometry
The complexity of food matrices often leads to significant analytical challenges, including matrix-induced signal suppression or enhancement in mass spectrometry. To overcome these issues, this method utilizes the principle of stable isotope dilution analysis (SIDA). A known quantity of a stable isotope-labeled analogue of the analyte, in this case, this compound, is added to the sample at the beginning of the extraction process.
Since 2-MI-d5 is chemically identical to 2-MI, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it is distinguishable by the mass spectrometer. By measuring the ratio of the analyte to its isotopically labeled internal standard, any losses during sample processing or fluctuations in instrument response can be accurately compensated for, leading to highly reliable quantification.[4]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Sources
Application Note: Quantitative Analysis of 2-Methylimidazole in Environmental Samples by GC-MS with Isotope Dilution
Abstract
This application note presents a robust and sensitive method for the quantitative determination of 2-methylimidazole in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of 2-methylimidazole, a derivatization step is employed to improve its chromatographic properties. The method incorporates the principle of isotope dilution mass spectrometry, using 2-Methylimidazole-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The protocol details sample extraction, derivatization, GC-MS parameters, and method validation, providing researchers with a reliable workflow for environmental monitoring.
Introduction: The Rationale for Monitoring 2-Methylimidazole
2-Methylimidazole is an organic compound used in the production of pharmaceuticals, agricultural chemicals, dyes, and as a hardener for epoxy resins.[1] Its release into the environment through industrial waste streams is a growing concern.[1] Furthermore, 2-methylimidazole can be formed during the cooking of certain foods and has been identified in tobacco smoke.[1] The widespread presence and potential for environmental accumulation necessitate sensitive and reliable analytical methods for its monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of trace-level organic contaminants due to its high sensitivity and selectivity.[2][3] However, direct GC analysis of polar compounds like 2-methylimidazole is challenging. These molecules tend to exhibit poor peak shape and low volatility, making them unsuitable for direct injection.[4] To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and less polar form, thereby improving its chromatographic behavior.[5]
The cornerstone of accurate quantification in complex matrices is the use of an internal standard (IS). An ideal IS behaves chemically and physically similarly to the analyte of interest.[6][7] Isotopically labeled analogs of the target analyte, such as this compound, are considered the gold standard for mass spectrometry-based methods.[6][8] By adding a known quantity of this compound at the beginning of the sample preparation process, any analyte loss during extraction, derivatization, or injection is compensated for, as the IS is affected in the same manner.[6] This isotope dilution approach corrects for variability and matrix-induced signal suppression or enhancement, leading to highly accurate and trustworthy results.[8][9]
Experimental Methodology
Materials and Reagents
-
Standards: 2-Methylimidazole (≥99% purity), this compound (≥98% atom D).
-
Solvents: Dichloromethane (DCM, HPLC grade), Acetonitrile (ACN, HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade).
-
Reagents:
-
Isobutyl chloroformate (IBCF, ≥98%) for derivatization.[2]
-
Pyridine (Anhydrous, ≥99.8%).
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment.
-
Anhydrous Sodium Sulfate (ACS grade), baked at 400°C for 4 hours.
-
-
Water: Deionized water (18.2 MΩ·cm).
-
Gases: Helium (99.999% purity) for GC carrier gas.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 2-Methylimidazole and dissolve in 10 mL of methanol to create the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to create the Internal Standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards ranging from 1 µg/L to 100 µg/L by serial dilution of the primary stock solution in deionized water.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the IS primary stock solution in methanol. This solution will be used to spike all calibration standards, blanks, and environmental samples.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization
This protocol is optimized for a 100 mL water sample.
-
Sample Collection: Collect water samples in amber glass bottles and store at 4°C until analysis.
-
Internal Standard Spiking: To a 100 mL water sample, add 100 µL of the 10 µg/mL this compound spiking solution to achieve a final IS concentration of 10 µg/L.
-
pH Adjustment: Adjust the sample pH to ~8.0 using 0.1 M NaOH. This ensures the imidazole compound is in its neutral form, optimizing extraction efficiency into an organic solvent.[2]
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining the organic extracts.
-
-
Concentration: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen at room temperature.
-
Derivatization Protocol:
-
To the 1 mL concentrated extract, add 60 µL of anhydrous pyridine and 70 µL of isobutyl chloroformate (IBCF).[2]
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
-
Analytical Workflow Diagram
Caption: Workflow for 2-Methylimidazole analysis.
GC-MS Instrumental Conditions
Accurate and sensitive detection is achieved using the parameters outlined below. Analysis should be performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity for trace-level quantification.[10]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, Constant Flow Rate @ 1.0 mL/min |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 70°C, hold 1 min. Ramp 1: 20°C/min to 140°C. Ramp 2: 20°C/min to 280°C, hold 3 min.[2] |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | |
| 2-Me-Imidazole-IBCF | Quantifier Ion: 182 (M+) , Qualifiers: 109, 82 |
| 2-Me-Imidazole-d5-IBCF | Quantifier Ion: 187 (M+) , Qualifiers: 114, 87 |
Note: The exact m/z values for the deuterated standard are predicted based on the addition of 5 daltons to the parent molecule and corresponding fragments. These should be confirmed experimentally by injecting a derivatized standard.
Data Analysis and Method Validation
Calibration and Quantification
Quantification is based on the internal standard method.[8] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard. The concentration of 2-methylimidazole in environmental samples is then calculated using the response ratio obtained from the sample and the linear regression equation from the calibration curve.
The Principle of Isotope Dilution Correction
Caption: How the internal standard ratio corrects errors.
Method Validation Parameters
The method was validated according to established guidelines to ensure it is fit for purpose.[3][11] Key performance characteristics are summarized below.
| Parameter | Result | Description |
| Linearity (R²) | > 0.999 | The calibration curve was linear over the concentration range of 1-100 µg/L.[10] |
| Limit of Detection (LOD) | 0.2 µg/L | The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ratio of 3).[3] |
| Limit of Quantification (LOQ) | 0.7 µg/L | The lowest concentration at which the analyte can be accurately quantified (Signal-to-Noise ratio of 10).[3][10] |
| Accuracy (Recovery) | 92% - 108% | Determined by spiking blank water samples at three different concentration levels (low, mid, high). Values are within acceptable ranges.[3] |
| Precision (RSD%) | < 7% (Intra-day) < 10% (Inter-day) | The relative standard deviation (RSD) of replicate measurements, indicating the method's repeatability and intermediate precision.[3] |
| Specificity | High | Confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by the unique mass fragments. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte/IS Peak | Incomplete derivatization; Extraction inefficiency; Instrument sensitivity issue. | Check derivatization reagent activity and reaction conditions. Verify sample pH for extraction. Tune the MS and check for leaks. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet liner or column; Non-volatile residue buildup. | Use a deactivated liner or replace it. Condition the column. Trim the first few cm of the column. |
| High Background Noise | Contaminated solvents, reagents, or glassware; Column bleed. | Run solvent blanks to identify the source of contamination. Ensure high-purity solvents. Bake out the GC column according to manufacturer instructions. |
| Inconsistent Area Ratios (Poor RSD) | Inconsistent IS spiking; Variable derivatization efficiency; Sample matrix interference. | Use a calibrated pipette for spiking. Ensure consistent reaction time and temperature. Evaluate sample cleanup steps or dilute the sample if possible. |
| Low Recovery | Incorrect pH for extraction; Emulsion formation during LLE; Analyte degradation. | Double-check pH of the sample before extraction. Use centrifugation or add salt to break emulsions. Ensure samples are stored properly and analyzed promptly. |
Conclusion
This application note describes a validated GC-MS method for the trace-level determination of 2-methylimidazole in environmental water samples. The protocol leverages a straightforward liquid-liquid extraction and chemical derivatization to ensure compatibility with GC analysis. The incorporation of this compound as an internal standard is critical, providing a self-validating system that corrects for analytical variability and ensures the highest degree of accuracy and precision. This robust and reliable method is well-suited for routine environmental monitoring and research applications.
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Application of 2-Methylimidazole-d5 in pharmaceutical impurity testing
Application Notes & Protocols
Topic: Quantitative Analysis of 2-Methylimidazole in Pharmaceutical Samples Using its Deuterated Analog, 2-Methylimidazole-d5, as an Internal Standard by LC-MS/MS
Foundational Principles: Ensuring Accuracy in Pharmaceutical Impurity Analysis
The quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the control of impurities, setting thresholds for reporting, identification, and toxicological qualification.[1][2] Achieving the low detection and quantification limits required for potent, and potentially mutagenic, impurities necessitates analytical methods that are not only sensitive and selective but also exceptionally accurate and precise.
The use of an internal standard (IS) is a widely accepted technique to improve the robustness of quantitative analytical methods.[3][4] An IS is a compound of known concentration added to all calibration standards, quality controls, and unknown samples alike. Its purpose is to compensate for variations that can occur during sample preparation and analysis, such as volumetric inconsistencies, extraction inefficiencies, or fluctuations in instrument response.[5][6] Quantification is based on the ratio of the analyte's response to the internal standard's response, which remains stable even if absolute signal intensities vary.[3][5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
While structurally similar compounds can be used as internal standards, the ideal choice for mass spectrometry-based assays is a stable isotope-labeled (SIL) analog of the analyte.[4][7][8] A deuterated standard, such as this compound, is chemically and physically almost identical to its non-deuterated counterpart, 2-Methylimidazole.
Causality Behind the Choice:
-
Co-elution: The analyte and the SIL-IS have nearly identical chromatographic retention times, ensuring they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[8]
-
Physicochemical Similarity: They exhibit identical behavior during sample extraction and preparation steps, meaning any loss of analyte will be mirrored by a proportional loss of the IS.[3]
-
Mass Differentiability: The mass difference due to the deuterium atoms allows the mass spectrometer to detect and quantify the analyte and the IS independently and simultaneously.[4]
The use of this compound mitigates variability, leading to a significant improvement in method precision and accuracy compared to methods relying on external standardization or other, non-isotopic internal standards.
Context: 2-Methylimidazole as a Process Impurity
2-Methylimidazole is an organic compound used as a precursor or intermediate in the synthesis of various pharmaceuticals, particularly nitroimidazole antibiotics.[9][10] It can also be a known impurity or degradation product in other APIs, such as Ondansetron, where it is designated as "Ondansetron Impurity F".[11][12] Its presence must be monitored and controlled to ensure the safety and efficacy of the final drug product, making a robust analytical method essential.
Application Protocol: Quantification of 2-Methylimidazole by LC-MS/MS
This section provides a detailed methodology for the sensitive and selective quantification of 2-Methylimidazole in a drug substance using this compound as an internal standard. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for retention of the polar analyte, coupled with tandem mass spectrometry (MS/MS) for definitive detection.
Materials and Reagents
-
Analyte: 2-Methylimidazole (e.g., Sigma-Aldrich, Cat. No. PHR1531)[12]
-
Internal Standard: this compound (CAS No. 697806-98-7)[13]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (>18 MΩ·cm)
-
Reagents: Ammonium Formate (≥99.99% purity), Formic Acid (~98% purity)[11]
-
Drug Substance: The API to be tested for the 2-Methylimidazole impurity.
Instrumentation
-
Chromatography System: UHPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY I-Class)[11]
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro) equipped with an electrospray ionization (ESI) source[11]
-
Analytical Column: HILIC Column (e.g., CORTECS HILIC, 2.1 x 50 mm, 1.6 µm)[11][14]
Protocol 1: Preparation of Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. This solution is stable for several months when stored at 2-8°C.
-
-
Analyte Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Methylimidazole into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Store under the same conditions as the IS stock.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Perform serial dilutions of the IS Stock Solution using Acetonitrile as the diluent to achieve a final concentration of 100 ng/mL. This solution will be used to spike all samples.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Perform serial dilutions of the Analyte Stock Solution with Acetonitrile to prepare a series of calibration standards. The concentration range should bracket the expected impurity level (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 150 ng/mL) from the same stock solution.
-
Protocol 2: Sample Preparation
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add approximately 7 mL of the Working Internal Standard Solution (100 ng/mL). The early addition of the IS is crucial to correct for any variability during the subsequent sample preparation steps.[5]
-
Sonicate for 10 minutes to dissolve the drug substance.
-
Dilute to the mark with the Working Internal Standard Solution. This results in a final sample concentration of 10 mg/mL and a constant IS concentration of 100 ng/mL.
-
Vortex the solution thoroughly.
-
Filter an aliquot through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
Protocol 3: LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) %A %B 0.0 5 95 3.0 40 60 3.1 5 95 | 5.0 | 5 | 95 |
-
-
MS/MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Methylimidazole (Analyte) | 83.1 | 42.1 | 20 | 18 |
| This compound (IS) | 88.1 | 45.1 | 20 | 18 |
| Note: These m/z values are theoretical for [M+H]+ and a plausible fragment. Actual values must be optimized on the specific instrument used. |
Protocol 4: Data Analysis and Calculation
-
Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.
-
Calculate the Peak Area Ratio for each standard and sample:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the Peak Area Ratio of the calibration standards against their corresponding concentrations. Perform a linear regression (typically with 1/x² weighting for impurity analysis).
-
Determine the concentration of 2-Methylimidazole in the prepared sample solution (in ng/mL) by interpolating its Peak Area Ratio from the calibration curve.
-
Calculate the final concentration of the impurity in the drug substance (as a percentage):
-
% Impurity = [(Conc. from Curve (ng/mL) / Sample Conc. (mg/mL)) / 1000] * 100
-
Visualization of the Analytical Workflow
The following diagram illustrates the complete process from sample preparation to final result calculation.
Caption: Workflow for quantitative analysis of 2-Methylimidazole.
Method Validation and Trustworthiness
To ensure this protocol is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[15] The use of this compound inherently strengthens the method's performance for key validation parameters:
-
Accuracy: The IS corrects for recovery losses, leading to more accurate measurements of the true impurity level.
-
Precision (Repeatability & Intermediate Precision): By compensating for minor variations in injection volume and instrument response, the IS significantly reduces the relative standard deviation (%RSD) of the results.
-
Linearity: The use of area ratios typically provides a robust linear response over a wider concentration range.
The protocol's trustworthiness is established by running QC samples with each analytical batch. The calculated concentrations of the QCs must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the results of the unknown samples to be considered valid.
Conclusion
The use of a stable isotope-labeled internal standard, this compound, is the definitive approach for the accurate and precise quantification of 2-Methylimidazole impurity in pharmaceutical materials. This methodology, combining HILIC separation with MS/MS detection, provides the selectivity and sensitivity required to meet stringent regulatory requirements. By correcting for inevitable analytical variations, this compound ensures the generation of reliable, high-quality data crucial for ensuring patient safety and drug product quality.
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-
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NCBI Bookshelf. (2018). 2-METHYLIMIDAZOLE. [Link]
-
ResearchGate. (2018). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
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Determination of 2-Methylimidazole in Caramel Color Using Stable Isotope Dilution and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development and Food Safety Professionals
Abstract
This application note presents a robust and highly accurate method for the quantification of 2-methylimidazole (2-MI) in caramel color and related food matrices. Caramel colors, particularly those produced using ammonia-based processes (Class III and IV), may contain 2-methylimidazole as an unintended byproduct.[1][2] Given the toxicological profile and regulatory scrutiny of imidazole derivatives, precise and reliable quantification is imperative for quality control and consumer safety.[3][4] The methodology described herein employs a Stable Isotope Dilution Analysis (SIDA) strategy coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This approach is recognized as a premier measurement technique due to its ability to correct for matrix effects and analyte loss during sample preparation, ensuring the highest degree of accuracy.[5][6]
Introduction: The Challenge of 2-MI in Caramel Color
Caramel color is one of the most widely used food coloring agents by weight, found in products ranging from soft drinks and beer to sauces and baked goods.[2] It is produced through the controlled heat treatment of carbohydrates, a process known as caramelization. Depending on the reactants used, caramel colors are categorized into four classes (I, II, III, and IV). Class III (ammonia caramel) and Class IV (sulfite ammonia caramel) are produced with ammonium compounds.[7] During these manufacturing processes, Maillard reactions can lead to the formation of low molecular weight compounds, including 2-methylimidazole (2-MI) and its isomer, 4-methylimidazole (4-MI).[8][9][10]
The presence of these compounds is a significant concern for the food industry. Toxicological studies have raised questions about their safety, leading regulatory bodies like the International Agency for Research on Cancer (IARC) to classify them as "possibly carcinogenic to humans."[2] This has prompted regulatory actions, such as those under California's Proposition 65, which sets strict limits for exposure.[2] While some industry groups maintain that 2-MI is not present in caramel colors and may have been historically used as an internal standard for 4-MI analysis, its structural similarity and potential co-formation necessitate a definitive, selective, and highly sensitive analytical method to ensure product safety and regulatory compliance.[11][12]
The Principle of Isotope Dilution Analysis (IDA)
Isotope Dilution Analysis is an advanced analytical technique that provides exceptional accuracy, making it a primary reference method.[5][6] Its power lies in the use of a stable, isotopically labeled version of the analyte as an internal standard (IS).
The Core Mechanism:
-
A precisely known quantity of the isotopically labeled 2-MI (e.g., 2-methylimidazole-d3), the "spike," is added to the sample at the very beginning of the workflow.[13][14]
-
This labeled standard is chemically identical to the native 2-MI in the sample. Therefore, it behaves identically during every subsequent step: extraction, clean-up, and ionization in the mass spectrometer.[6]
-
Any loss of analyte during sample preparation will affect both the native and labeled compounds equally.
-
The mass spectrometer distinguishes between the native and labeled forms based on their mass difference. Quantification is based on the ratio of the native analyte's signal to the labeled standard's signal, not on the absolute signal intensity.[13]
This ratio-based measurement inherently corrects for variations in sample recovery and matrix-induced ion suppression or enhancement, which are common challenges in complex food matrices.[5]
Caption: Principle of Isotope Dilution Analysis (IDA).
Detailed Analytical Protocol
This protocol provides a step-by-step guide for the quantification of 2-MI in caramel color.
Materials and Reagents
-
Standards: 2-methylimidazole (≥99% purity), 2-methylimidazole-d3 (or other stable isotope-labeled variant, ≥98% isotopic purity).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade or equivalent).
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (reagent grade), Ammonium formate or acetate (LC-MS grade).
-
Equipment: Analytical balance (4-decimal place), Class A volumetric flasks and pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold, nitrogen evaporator.
-
SPE Cartridges: Strong Cation Exchange (SCX), e.g., 3 cc, 60 mg.
-
Instrumentation: UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of native 2-MI standard. Dissolve in a 10 mL volumetric flask with methanol.
-
Separately, accurately weigh ~10 mg of labeled 2-MI-d3 standard. Dissolve in a 10 mL volumetric flask with methanol.
-
-
Intermediate & Working Standard Solutions:
-
Prepare an intermediate stock of native 2-MI (e.g., 10 µg/mL) by diluting the primary stock.
-
Prepare a working internal standard (IS) solution (e.g., 1 µg/mL) by diluting the labeled primary stock.
-
-
Calibration Curve Standards (e.g., 1 - 200 ng/mL):
-
Create a series of calibration standards by performing serial dilutions of the intermediate native 2-MI stock into vials.
-
Crucially, spike each calibration standard (and the blank) with a fixed volume of the working IS solution (e.g., 50 µL of 1 µg/mL IS into a final volume of 1 mL). This ensures a constant concentration of the IS across the entire calibration curve.
-
Sample Preparation and SPE Clean-up
The complex and sugar-rich matrix of caramel color necessitates a robust clean-up step to remove interferences. Strong Cation Exchange (SCX) SPE is highly effective for this purpose.[3][15]
Sources
- 1. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cspi.org [cspi.org]
- 3. Determination of caramel colorants' by-products in liquid foods by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application and Protocol for the Determination of Nitroimidazole Residues in Urine using 2-Methylimidazole-d5 as an Internal Standard
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive application and a detailed protocol for the quantitative determination of key nitroimidazole veterinary drug residues, specifically Ronidazole, Dimetridazole, and their shared primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in animal urine. The methodology is based on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, incorporating 2-Methylimidazole-d5 as an internal standard to ensure the highest degree of accuracy and precision. This document is intended for researchers, scientists, and professionals in the fields of drug development, food safety, and veterinary medicine who are tasked with monitoring compliance with regulatory standards for veterinary drug use. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step of the experimental workflow.
Introduction: The Imperative for Monitoring Nitroimidazole Residues
Nitroimidazole-based compounds, such as Ronidazole and Dimetridazole, are highly effective antiprotozoal agents used in veterinary medicine.[1][2][3] However, due to concerns over their potential genotoxic and carcinogenic properties, their use in food-producing animals is strictly regulated and often prohibited in many jurisdictions, including the European Union and the United States.[2][3] Regulatory bodies mandate rigorous surveillance programs to detect the illegal use of these substances.[1][2][3] Urine is a critical matrix for monitoring as it often contains parent drugs and their metabolites at detectable concentrations, providing a non-invasive means of assessing exposure.
The accurate quantification of these residues at trace levels requires highly sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for this purpose.[1][4] A key challenge in any analytical method is accounting for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to address this challenge.
The Role and Rationale of this compound as an Internal Standard
2-Methylimidazole is a core structural component of both Ronidazole and Dimetridazole. The use of its deuterated analogue, this compound, as an internal standard offers significant advantages:
-
Physicochemical Similarity: this compound closely mimics the chemical and physical properties of the target analytes during extraction, chromatography, and ionization. This ensures that any loss or variation occurring during the analytical process affects the internal standard and the analytes to the same extent.
-
Co-elution: It is expected to co-elute or elute very closely with the analytes of interest, providing the most accurate compensation for matrix effects during ionization.
-
Mass Differentiation: The deuterium labeling results in a distinct mass difference, allowing the mass spectrometer to differentiate it from the target analytes, while maintaining identical chemical behavior.
This strategy of using a stable isotope-labeled internal standard is widely recognized as a best practice for quantitative mass spectrometry, leading to enhanced precision, accuracy, and overall method robustness.
Analytical Workflow Overview
The analytical workflow is comprised of three main stages: sample preparation, LC-MS/MS analysis, and data processing. Each stage is critical for achieving reliable and reproducible results.
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Materials and Reagents
-
Analytes: Ronidazole, Dimetridazole, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI)
-
Internal Standard: this compound
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (all HPLC or LC-MS grade)
-
Reagents: Formic acid, Ammonium hydroxide, Water (deionized or Milli-Q)
-
SPE Cartridges: Strong Cation Exchange (SCX) cartridges
-
Other: Centrifuge tubes, evaporator, autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Prepare a mixed intermediate stock solution of the analytes and a separate intermediate stock of the internal standard by diluting the primary stocks in methanol.
-
Working Standard Solutions (for calibration curve): Serially dilute the mixed analyte intermediate stock with a methanol/water mixture to prepare a series of working standards for the calibration curve.
Sample Preparation Protocol
This protocol is a representative method and should be fully validated in the end-user's laboratory.
-
Sample Collection and Pre-treatment:
-
Collect 5 mL of urine into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer with another 10 mL of ethyl acetate.
-
Combine the two organic extracts.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the combined ethyl acetate extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of methanol to remove interfering substances.
-
Elution: Elute the target analytes and the internal standard with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
Caption: Detailed sample preparation workflow.
LC-MS/MS Analysis Protocol
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental verification)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ronidazole | 201.1 | 155.1 | 125.1 |
| Dimetridazole | 142.1 | 96.1 | 82.1 |
| HMMNI | 158.1 | 112.1 | 82.1 |
| This compound | 88.1 | 61.1 | 45.1 |
Method Validation
The analytical method must be validated according to established guidelines, such as those from the European Union (Regulation (EU) 2021/808) or the VICH GL49 guidelines. Key validation parameters include:
-
Selectivity: Analysis of blank urine samples from at least 10 different sources to ensure no interferences are observed at the retention times of the analytes.
-
Linearity: A calibration curve should be constructed using at least five concentration levels. The coefficient of determination (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy (Recovery): Determined by analyzing spiked blank urine samples at multiple concentration levels. Recoveries should typically be within 80-120%.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. Typically, RSD should be <15%.
-
Stability: Assessed for both the stock solutions and for the analytes in the urine matrix under various storage conditions.
Validation Data Summary (Example)
| Parameter | Ronidazole | Dimetridazole | HMMNI |
| Linear Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |
| r² | >0.995 | >0.995 | >0.995 |
| LOQ | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy (%) | 95 - 105% | 92 - 108% | 90 - 110% |
| Precision (RSD) | <10% | <10% | <12% |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable framework for the quantitative analysis of Ronidazole, Dimetridazole, and their primary metabolite HMMNI in urine. The use of a stable isotope-labeled internal standard that is structurally integral to the parent compounds is a superior approach to mitigate matrix effects and other sources of analytical variability. This ensures high-quality data that can meet the stringent requirements of regulatory monitoring programs for veterinary drug residues. As with any analytical method, proper validation in the end-user's laboratory is essential to guarantee performance and compliance.
References
-
Wanschel, C. B. A., et al. (2013). Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. Food Additives & Contaminants: Part A, 30(8), 1355-1363. Available at: [Link]
-
Granja, R. H. M. M., et al. (2014). Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2013). Full article: Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. Available at: [Link]
-
Hewitt, S. A., & Kirkpatrick, A. D. (1998). Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry. Analyst, 123(12), 2545-2549. Available at: [Link]
-
Taylor & Francis Online. (2013). Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS. Available at: [Link]
-
Sakamoto, M., et al. (2011). Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry. Shokuhin Eiseigaku Zasshi, 52(1), 51-58. Available at: [Link]
- European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 of 22 March 2021 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals and on the interpretation of results as well as on the methods to be used for sampling and repealing Decisions 2002/657/EC and 98/179/EC. Official Journal of the European Union.
- VICH. (2014). VICH GL49: Validation of Analytical Methods for Residue Testing.
Sources
Application Notes and Protocols for Isotope Labeling in Proteomics Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Deuterated Compounds in Modern Proteomics
In the landscape of proteomics, the precise quantification of protein abundance across different biological samples is paramount to understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms. Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a cornerstone for such quantitative analyses. While a variety of deuterated reagents are employed, this guide will focus on a widely adopted, robust, and cost-effective method: Stable Isotope Dimethyl Labeling .
Initial inquiries into the use of specific deuterated compounds, such as 2-Methylimidazole-d5, reveal a landscape dominated by more established reagents and workflows. Currently, the scientific literature does not prominently feature this compound as a mainstream reagent for routine quantitative proteomics. However, the underlying principle of using mass-differentiated isotopic labels is central to the field. This document, therefore, provides a comprehensive overview and detailed protocols for stable isotope dimethyl labeling, a technique that elegantly employs deuterated formaldehyde to achieve differential mass tagging of peptides.
Furthermore, we will briefly explore the application of deuterated compounds in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful technique for probing protein conformation and dynamics, where deuterated imidazoles may serve as internal standards.
Part 1: The Principle of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a chemical labeling technique that introduces a dimethyl group to the N-terminus of peptides and the ε-amino group of lysine residues.[1][2][3] This is achieved through a reductive amination reaction.[1][2] The beauty of this method lies in the use of isotopically distinct forms of formaldehyde and a reducing agent, which allows for the differential labeling of up to three different samples (light, intermediate, and heavy).[2][4]
The core reaction involves the formation of a Schiff base between the primary amine and formaldehyde, which is then reduced by a reducing agent like sodium cyanoborohydride to a stable dimethylamine.[2] By using the "light" (CH₂O) and "heavy" (CD₂O) isotopic forms of formaldehyde, peptides from two different samples can be labeled, resulting in a predictable mass difference for each labeled peptide. This mass difference allows for the relative quantification of the same peptide from different samples by comparing their signal intensities in the mass spectrometer.[1][2]
The advantages of this method are numerous:
-
Cost-effective: The reagents are inexpensive compared to other labeling kits.[3][5]
-
Fast and Efficient: The labeling reaction is rapid, often completing in under 5 minutes, and proceeds to completion with minimal byproducts.[1]
-
Versatile: It can be applied to nearly any sample type, as it does not rely on metabolic incorporation of labels.[5]
-
Improved MS/MS Fragmentation: The labeling has been shown to enhance the intensity of certain fragment ions, aiding in peptide identification.[1]
Below is a diagram illustrating the workflow of a typical binary stable isotope dimethyl labeling experiment.
Part 2: Detailed Protocol for Stable Isotope Dimethyl Labeling
This protocol is designed for the labeling of 25-30 µg of tryptic peptides per sample.[6] All reagents should be freshly prepared.
Materials
-
Protein extracts from two samples (e.g., control and treated)
-
Urea (8M in 100 mM TEAB)
-
TCEP (tris(2-carboxyethyl)phosphine), 1M solution
-
Iodoacetamide, 1M solution
-
Trypsin (mass spectrometry grade)
-
Formaldehyde (4% w/v aqueous solution, CH₂O) - "Light"
-
Deuterated Formaldehyde (4% w/v aqueous solution, CD₂O) - "Heavy"
-
Sodium cyanoborohydride (1M in water)
-
Ammonium hydroxide (for quenching)
-
Formic acid (for acidification)
-
C18 desalting spin columns
-
LC-MS/MS system
Methodology
Step 1: Protein Extraction and Digestion
-
Extract proteins from your biological samples using a suitable lysis buffer, such as 8M urea in 100 mM TEAB with protease inhibitors.[6]
-
Quantify the protein concentration using a standard method like the BCA assay.
-
Take 25-30 µg of protein from each sample for digestion.
-
Reduction: Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 1M with 100 mM TEAB. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Step 2: Peptide Labeling
-
After digestion, acidify the peptide solutions with formic acid to a pH of ~3 and desalt using C18 spin columns according to the manufacturer's protocol. Elute the peptides and dry them completely using a vacuum centrifuge.
-
Reconstitute the dried peptides from the "light" sample in 50 µL of 100 mM TEAB.
-
Reconstitute the dried peptides from the "heavy" sample in 50 µL of 100 mM TEAB.
-
For the "Light" sample: Add 4 µL of 4% CH₂O and 4 µL of 1M sodium cyanoborohydride. Vortex briefly.
-
For the "Heavy" sample: Add 4 µL of 4% CD₂O and 4 µL of 1M sodium cyanoborohydride. Vortex briefly.
-
Incubate both samples for 1 hour at room temperature. The reaction is typically complete within 5 minutes, but a longer incubation ensures complete labeling.[1]
Step 3: Quenching and Sample Combination
-
Quench the labeling reaction by adding 16 µL of ammonium hydroxide to each tube and vortexing.
-
Combine the "light" and "heavy" labeled peptide samples into a single tube.
-
Acidify the combined sample with formic acid to a pH of ~3.
-
Desalt the combined peptide mixture using a C18 spin column, and dry the eluted peptides in a vacuum centrifuge.
Step 4: LC-MS/MS Analysis
-
Reconstitute the final dried peptide mixture in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on an LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode, where MS1 scans are followed by MS/MS scans of the most abundant precursor ions.[4]
Step 5: Data Analysis
-
Use a suitable software package (e.g., MaxQuant) to identify peptides from the MS/MS spectra and to quantify the relative abundance of the light and heavy labeled peptide pairs from the MS1 scans.[7]
-
The software will calculate the intensity ratios of the heavy to light peptide pairs, which can then be aggregated to determine the relative abundance of the parent proteins.
Quantitative Data Summary
The mass shift introduced by dimethyl labeling is predictable and depends on the number of labeling sites (N-terminus and lysine residues).
| Labeling Reagents | Mass Shift per Labeling Site (Da) |
| "Light" (CH₂O + NaBH₃CN) | +28.0313 |
| "Heavy" (CD₂O + NaBH₃CN) | +32.0564 |
| Mass Difference | +4.0251 |
Part 3: Alternative Applications - Hydrogen/Deuterium Exchange MS (HDX-MS)
While distinct from quantitative proteomics, HDX-MS is another powerful technique that utilizes deuterium to study protein structure and dynamics.[8][9][10] In HDX-MS, a protein is incubated in a deuterated buffer (D₂O), and the rate at which backbone amide hydrogens exchange with deuterium is measured by mass spectrometry.[9][11] Regions of the protein that are highly structured or involved in interactions will be less accessible to the solvent and will therefore show a slower rate of deuterium uptake.[11]
In this context, compounds like imidazolium carbon acids have been explored as internal exchange reporters (IERs).[8] These IERs are added to the sample and co-analyzed, providing a direct measure of the exchange reaction conditions, which can be sensitive to small variations in pH and temperature.[8] This helps to improve the reproducibility and accuracy of the HDX-MS data.[8] While this compound is not explicitly mentioned, it is plausible that deuterated imidazole derivatives could be investigated for such applications due to their predictable exchange behavior.
Conclusion
Stable isotope dimethyl labeling is a powerful, accessible, and reliable method for quantitative proteomics that leverages the unique properties of deuterated reagents. The protocols and principles outlined in this guide provide a solid foundation for researchers seeking to perform differential protein expression analysis. While the specific use of this compound in mainstream proteomics is not currently documented, the broader fields of stable isotope labeling and HDX-MS offer numerous opportunities for the application of deuterated compounds in the exploration of the proteome.
References
- Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.
- Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of visualized experiments : JoVE, (83), 51416.
- Rauniyar, N., & Yates, J. R., 3rd (2014). Chemical isotope labeling for quantitative proteomics. Journal of proteome research, 13(12), 5293–5309.
-
Stable isotope dimethyl labeling. (n.d.). Retrieved from [Link]
- Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
- Tugarinov, V., & Kay, L. E. (2004). A streamlined protocol for the production of perdeuterated, methyl-protonated proteins. Journal of biomolecular NMR, 28(2), 165–172.
- Lau, H. T., Suh, M. J., & Kim, Y. (2015). Stable-isotope dimethyl labelling for quantitative proteomics and beyond. Interface focus, 5(2), 20140081.
- Wales, T. E., Fadgen, K. E., & Engen, J. R. (2013). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. Analytical chemistry, 85(15), 7175–7182.
-
National Center for Biotechnology Information. (n.d.). 2-Methylimidazole. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
- Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., ... & Engen, J. R. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma.
-
Medicinal Chemistry & Synthesis - IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]
- The, M., & A, H. (2019). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Proteomes, 7(4), 38.
- Chowdhury, S. M., & Du, X. (2016). Top-down proteomics: applications, recent developments and perspectives. Expert review of proteomics, 13(7), 635–648.
- Lottspeich, F., & Kellermann, J. (2011). Principles of protein labeling techniques. Methods in molecular biology (Clifton, N.J.), 753, 3–15.
-
PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]
- Majumdar, R., Prescott, J., & Kaltashov, I. A. (2014). The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies. Journal of the American Society for Mass Spectrometry, 25(10), 1674–1683.
- Ruoppolo, M., & Caterino, M. (2017). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. International journal of molecular sciences, 18(10), 2097.
- Su, W., Wu, Z., Liu, Y., & Ma, Z. (2024). Optimizing differential expression analysis for proteomics data via high-performing rules and ensemble inference.
- Zhang, H. M., & Gafni, A. (2002). Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRalpha LBD. Protein science : a publication of the Protein Society, 11(10), 2496–2504.
- Li, C., Liu, H., Li, Q., Zhang, X., Li, X., & Yang, D. (2019). 2-DE-based proteomic analysis of protein changes associated with etiolated mesocotyl growth in Zea mays. BMC plant biology, 19(1), 442.
- Hewitt, J. D., O'Reilly, F. J., Augusta, J., Britton, D., Ladds, M. J., Lipecki, J., ... & Rappsilber, J. (2022). Differential Proteome and Interactome Analysis Reveal the Basis of Pleiotropy Associated With the Histidine Methyltransferase Hpm1p. Molecular & cellular proteomics : MCP, 21(11), 100414.
-
OSTR, CCR, NCI. (2019, December 9). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Proteomics & Bioanalytical Mass Spectrometry Lab. (n.d.). Publications. Retrieved from [Link]
- Krishnamurthy, S., Musgaard, M., & Liko, I. (2025). The evolving role of hydrogen/deuterium exchange mass spectrometry in early-stage drug discovery. Current Opinion in Structural Biology, 91, 102901.
- Darie-Ion, L., Whitham, D., Jayathirtha, M., Rai, Y., Neagu, A. N., Darie, C. C., & Petre, B. A. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International journal of molecular sciences, 23(18), 10795.
-
ResearchGate. (n.d.). Depiction of two common workflows for proteomic analysis of various biological materials by LC-MS/MS. Retrieved from [Link]
- Darie, C. C., & Petre, B. A. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(18), 10795.
- Su, W., Wu, Z., Liu, Y., & Ma, Z. (2023). Optimizing Proteomics Data Differential Expression Analysis via High-Performing Rules and Ensemble Inference. bioRxiv.
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Troubleshooting & Optimization
Preventing deuterium exchange of 2-Methylimidazole-d5 in protic solvents
Welcome to the technical support center for 2-Methylimidazole-d5. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their analytical workflows. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic integrity of this compound, particularly when working with protic solvents.
Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound in protic solvents?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, and vice-versa. For this compound, the deuterium atoms on the methyl group and the imidazole ring are susceptible to exchange with protons from protic solvents like water, methanol, or ethanol. This process, often referred to as "back-exchange," compromises the isotopic purity of the labeled standard.[1] This is critical in applications like isotope dilution mass spectrometry, where the accuracy of quantification relies on a known and stable isotopic enrichment.
Q2: Which protons on this compound are most susceptible to exchange?
A2: The protons (or deuterons in the labeled compound) on an imidazole ring exhibit different exchange rates. The C2-proton is the most acidic and therefore the most susceptible to exchange, a process that is catalyzed by both acids and bases.[2][3] The protons on the methyl group are generally less acidic than the C2-proton but can still undergo exchange under certain conditions, particularly with base catalysis.[4] The N-H proton of the imidazole ring is highly labile and will exchange almost instantaneously with protons from a protic solvent.
Q3: What are the primary factors that accelerate deuterium exchange?
A3: The rate of deuterium exchange is significantly influenced by several factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is generally slowest at a specific pH, which for many compounds is around pH 2.5.[1][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[2]
-
Solvent: Protic solvents, which have exchangeable protons (e.g., water, methanol, ethanol), are the primary source of hydrogen for back-exchange.
-
Catalysts: Trace amounts of acidic or basic impurities on glassware or in reagents can catalyze the exchange process.
Q4: Can I use common protic solvents like methanol or water to prepare my stock solutions?
A4: While methanol is a common solvent for preparing stock solutions of deuterated standards, its protic nature means there is always a risk of back-exchange, especially over long-term storage. If protic solvents must be used, it is crucial to control the pH and temperature to minimize exchange. For maximum stability, especially for long-term storage, the use of anhydrous aprotic solvents is highly recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Loss of Deuterium Labeling Observed in LC-MS Analysis
You've prepared your this compound internal standard in a protic solvent, and your LC-MS data shows a significant M-1, M-2, etc., peak, indicating a loss of deuterium.
This issue almost certainly points to deuterium back-exchange with protons from your solvent or mobile phase. The exchange can occur at several stages: during sample preparation, while sitting in the autosampler, or even during the chromatographic run.
-
Solvent and Mobile Phase Optimization:
-
Immediate Action: Switch to anhydrous aprotic solvents for sample and standard preparation. Recommended solvents include acetonitrile, dichloromethane, or tetrahydrofuran.[6]
-
Mobile Phase Adjustment: If your chromatography allows, replace protic mobile phase components with aprotic alternatives. If water or methanol is necessary, ensure it is of the highest purity and consider adjusting the pH. The rate of H/D exchange is often minimized at a pH around 2.5.[1][5]
-
Use of D₂O: For aqueous mobile phases, consider using D₂O instead of H₂O to maintain the deuterated state of your analyte.[7] This creates an environment rich in deuterium, shifting the equilibrium away from back-exchange.
-
-
Temperature Control:
-
Autosampler Temperature: Set your autosampler to a low temperature (e.g., 4°C) to slow down the exchange kinetics while samples are waiting for injection.
-
Chromatography Temperature: Whenever possible, perform chromatographic separations at reduced temperatures. Sub-zero temperature chromatography (e.g., -20°C or lower) can dramatically reduce back-exchange rates.[5]
-
-
Minimize Residence Time in Protic Solvents:
-
Prepare samples and standards immediately before analysis.
-
Optimize your LC method to have the shortest possible run time to reduce the compound's exposure to the protic mobile phase.[1]
-
Caption: Recommended workflow to preserve the isotopic integrity of this compound.
Issue 2: Inconsistent Deuterium Labeling in NMR Samples
When running NMR in a protic solvent like Methanol-d4 (CD₃OD) or D₂O, you observe a gradual decrease in the deuterium signal of this compound over time, or the isotopic purity varies between samples.
This is a classic case of solvent-mediated H/D exchange. The deuterons on your compound are exchanging with the residual protons in the NMR solvent or with atmospheric moisture that has entered the NMR tube.
-
Choice and Handling of NMR Solvents:
-
Use High-Purity Solvents: Use freshly opened, high-purity deuterated solvents with the lowest possible water content.[8]
-
Aprotic Solvents are Preferred: Whenever possible, use aprotic deuterated solvents like Acetonitrile-d3, Chloroform-d, or DMSO-d6.[8]
-
Handling: Handle deuterated solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Sample Preparation and Handling:
-
Dry Glassware: Thoroughly dry all glassware, including NMR tubes, in an oven and cool them in a desiccator or under an inert gas stream before use.
-
Inert Atmosphere: Prepare your NMR sample in a glovebox or under a positive pressure of inert gas.
-
Sealing: Securely cap the NMR tube immediately after preparation. For long-term experiments, consider using NMR tubes with a valve (e.g., J. Young tubes) that can be sealed.
-
-
Monitoring the Exchange:
-
If you must use a protic solvent and are concerned about exchange, you can monitor it by acquiring spectra at different time points.[9] This will allow you to determine the rate of exchange under your specific conditions.
-
| Solvent Type | Recommended Solvents | Key Considerations |
| Aprotic (Preferred) | Acetonitrile-d3, Chloroform-d, DMSO-d6, Dichloromethane-d2 | Offers the highest stability against H/D exchange. Ensure solvents are anhydrous. |
| Protic (Use with Caution) | Methanol-d4, D₂O | Prone to causing H/D exchange. Use only when necessary for solubility. Control pH and temperature. Prepare samples immediately before analysis. |
Mechanism of Deuterium Exchange
Understanding the mechanism of exchange is key to preventing it. The exchange at the C2 position of the imidazole ring is a well-understood process that is catalyzed by both acid and base.[3]
Base-Catalyzed Exchange:
Under basic conditions, a hydroxide ion (or other base) abstracts the deuteron from the C2 position, forming an ylide intermediate. This intermediate can then be protonated by a solvent molecule (like water), resulting in the replacement of deuterium with hydrogen.[3]
Acid-Catalyzed Exchange:
While less common for the C-H/D bond of the imidazole ring itself compared to other systems, acidic conditions can still promote exchange, particularly at elevated temperatures.
Caption: Simplified mechanism of base-catalyzed deuterium exchange at the C2 position.
By understanding these principles and implementing the recommended procedures, you can significantly enhance the reliability and accuracy of your experimental results when working with this compound.
References
- BenchChem. (n.d.). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Zhang, Z., & Smith, D. L. (n.d.). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. NIH Public Access.
- Garry, K. C., et al. (n.d.). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. NIH Public Access.
- BenchChem. (n.d.). The Indispensable Role of Deuterated Standards in Mass Spectrometry.
- Rand, K. D., et al. (n.d.). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. NIH Public Access.
- Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards.
- Ohta, M., et al. (n.d.). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. NIH Public Access.
- BenchChem. (n.d.). Preventing hydrogen-deuterium exchange in 1-Dodecanol-d1 solutions.
- Matsuo, H., et al. (2024). Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. MDPI.
- BenchChem. (n.d.). Best Practices for Utilizing Deuterated Internal Standards in Bioanalytical Assays.
- Dadarlat, V. M., & H deafness, C. C. f. (2014). Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 406(30), 8013–8020.
- The Journal of Organic Chemistry. (n.d.). Kinetics of deuteration of imidazole. ACS Publications.
- Chen, J. (n.d.). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. NIH.
- ResearchGate. (n.d.). Ruthenium Catalysed Transfer Deuteration of Heteroaromatics in D2O.
- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Journal of the American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
- Biochemistry. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. ACS Publications.
- YouTube. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter.
- NIH. (n.d.). Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals.
- YouTube. (2024). H/D exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example.
- ResearchGate. (2025). Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide.
- Prechtl, M. H. G., et al. (2007). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst. Angewandte Chemie.
- MDPI. (n.d.). Flavor Compounds Identification and Reporting.
- NIH Public Access. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds.
- Semantic Scholar. (n.d.). H/D exchange at aromatic and heteroaromatic hydrocarbons using D2O as the deuterium source and ruthenium dihydrogen complexes as the catalyst.
- UNC Chemistry Department. (n.d.). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells.
- ResearchGate. (2025). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
- NIH Public Access. (n.d.). Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition.
- NIH Public Access. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins.
- YouTube. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide.
- ResearchGate. (n.d.). Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy.
- UniSysCat. (n.d.). New deuteration protocol for preparing NMR solvents.
- Beilstein Journal of Organic Chemistry. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
- ResearchGate. (n.d.). Fig. 3 1 H NMR (500 MHz) spectroscopic deuterium exchange experiment....
- Inorganic Chemistry. (1996). Hydrogen−Deuterium Exchange Studies in Platinum(II) Complexes of 1-Methylimidazole1.
- Chemical Reviews. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.
- Chemical Reviews. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
- Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- ResearchGate. (2025). Solubility of Imidazoles in Alcohols.
-
PubMed. (n.d.). Mechanistic study of hydrogen/deuterium exchange between ions of chlorinated benzenes and D 2O or ND 3. Retrieved from
- NIH. (n.d.). Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD.
- Royal Society of Chemistry. (2025). The oxidation of alcohols in substituted imidazolium ionic liquids using ruthenium catalysts.
- Google Patents. (n.d.). Isolation of imidazoles from their aqueous solutions.
- Green Chemistry. (n.d.). Extraction of alcohols from water with 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Royal Society of Chemistry.
- PubMed. (2022). Hydrogen/Deuterium Exchange Behavior During Denaturing/Refolding Processes Determined in Tetragonal Hen Egg-White Lysozyme Crystals.
Sources
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- 9. resolvemass.ca [resolvemass.ca]
Navigating the Nuances of 2-Methylimidazole-d5 Analysis: A Technical Guide to LC-MS/MS Optimization
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for optimizing the detection of 2-Methylimidazole-d5 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the underlying scientific principles and field-tested insights necessary to troubleshoot and perfect your analytical method. This center is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for my LC-MS/MS method?
A1: Understanding the fundamental properties of this compound is the first step to a robust method. Here are the critical parameters:
| Property | Value | Significance for LC-MS/MS |
| Molecular Formula | C₄HD₅N₂[1][2][3] | Confirms the elemental composition. |
| Molecular Weight | 87.13 g/mol [1][2][3][4] | The basis for determining the precursor ion [M+H]⁺. |
| Structure | Imidazole ring with a deuterated methyl group | The basic nitrogen atoms in the imidazole ring are readily protonated, making it highly suitable for positive mode electrospray ionization (ESI). |
| Polarity | High | As a small, polar molecule, it can be challenging to retain on traditional reversed-phase columns.[5][6] This necessitates alternative chromatographic strategies. |
| pKa | ~7.9 (for the imidazole ring) | This indicates that this compound will be protonated and positively charged in acidic mobile phases, which is ideal for ESI and can be exploited for ion-exchange chromatography. |
Q2: I'm not seeing a signal for this compound. Where should I start troubleshooting?
A2: A lack of signal can be frustrating, but a systematic approach will quickly identify the culprit. Here's a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for no signal.
Begin by confirming your MS parameters are correctly set for this compound. Then, evaluate your LC conditions to ensure the analyte is eluting and not being lost. Next, check the integrity of your sample. Finally, optimize the ion source for efficient ionization.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause & Explanation:
-
Secondary Interactions with the Stationary Phase: The basic nature of the imidazole ring can lead to strong interactions with residual silanols on silica-based columns, causing peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, you may observe peak splitting or broadening due to the presence of both protonated and neutral forms of the analyte.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing peaks.
Solutions:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This will ensure that this compound is fully protonated, minimizing secondary interactions and improving peak shape.
-
Increase Buffer Concentration: For HILIC or mixed-mode chromatography, a higher buffer concentration can sometimes improve peak shape by masking active sites on the stationary phase.
-
-
Chromatographic Column Selection:
-
Consider HILIC or Mixed-Mode Chromatography: These techniques are better suited for retaining and separating polar compounds.[7][8][9] HILIC columns, with their polar stationary phases, and mixed-mode columns, which offer both reversed-phase and ion-exchange characteristics, can significantly improve peak shape for polar analytes like this compound.[10][11][12][13][14]
-
Use a High-Purity, End-Capped C18 Column: If you must use reversed-phase, select a column with minimal residual silanol activity.
-
-
Reduce Injection Volume/Concentration: Prepare a dilution series of your sample to determine if you are overloading the column.
Issue 2: Low Sensitivity or Inconsistent Signal
Possible Cause & Explanation:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the ESI source, leading to a suppressed signal.[15][16][17][18][19] This is a common issue in complex biological matrices.
-
Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the settings of the ESI source, such as capillary voltage, gas flows, and temperatures.[20][21][22][23][24]
-
Analyte Instability: this compound may be degrading in your sample matrix or on the autosampler.
Solutions:
-
Address Ion Suppression:
-
Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds.[25][26][27]
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
-
Optimize ESI Source Parameters:
-
Systematic Optimization: Use a systematic approach to optimize source parameters. Infuse a standard solution of this compound and vary one parameter at a time (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to find the optimal settings for maximum signal intensity.[24]
-
-
Evaluate Analyte Stability:
-
Perform Stability Studies: Assess the stability of this compound in your sample matrix at different storage conditions (e.g., room temperature, 4°C, -20°C) and over time on the autosampler.
-
Experimental Protocols
Protocol 1: Determining Optimal Mass Transitions for this compound
Objective: To identify the most intense and specific precursor and product ions for the quantification of this compound.
Materials:
-
This compound analytical standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Procedure:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion and Full Scan (Q1):
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to identify the protonated precursor ion, [M+H]⁺. Based on its molecular weight of 87.13 g/mol , the expected precursor ion is m/z 88.1.
-
-
Product Ion Scan (Q3):
-
Set the first quadrupole (Q1) to isolate the precursor ion identified in the previous step (m/z 88.1).
-
Perform a product ion scan to fragment the precursor ion in the collision cell (Q2) and detect the resulting product ions in the third quadrupole (Q3).
-
-
Optimize Collision Energy:
-
Vary the collision energy to find the value that produces the most stable and intense product ions.
-
-
Select Transitions for MRM:
-
Choose at least two of the most intense and specific product ions for your Multiple Reaction Monitoring (MRM) method. One will serve as the quantifier and the other as the qualifier.
-
Caption: Workflow for determining MRM transitions.
Protocol 2: Developing a HILIC Method for this compound
Objective: To develop a robust HILIC method for the retention and separation of this compound.
Materials:
-
HILIC column (e.g., amide, silica, or zwitterionic phase)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium formate or ammonium acetate
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 95% acetonitrile) for at least 30 minutes to ensure a stable water layer on the stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of Mobile Phase B (e.g., 95%) to promote retention.
-
Develop a gradient that decreases the percentage of Mobile Phase B to elute this compound. A typical gradient might be from 95% B to 50% B over 5-10 minutes.
-
-
Optimize Mobile Phase Composition:
-
Adjust the buffer concentration and pH of Mobile Phase A to fine-tune retention and peak shape.
-
-
Injection Solvent: The injection solvent should be similar in composition to the initial mobile phase (i.e., high in organic content) to avoid peak distortion.
Authoritative Grounding & Comprehensive References
The protocols and troubleshooting advice provided in this guide are grounded in established principles of analytical chemistry and are consistent with regulatory expectations for bioanalytical method validation. For further in-depth information, please consult the following authoritative sources:
References
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. (2014-03-01). [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025-06-18). [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Making HILIC Work for You—Column Selection. LCGC International. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
HILIC Columns. Agilent. [Link]
-
HILIC HPLC Column. Phenomenex. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. (2011-08-31). [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC International. (2014-08-22). [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. (2025-12-09). [Link]
-
Ion suppression in LC-MS-MS: A case study. Semantic Scholar. [Link]
-
Optimizing the Agilent Multimode Source. Agilent. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. MDPI. (2023-01-03). [Link]
-
Bioanalytical sample preparation. Biotage. [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. PubMed. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. [Link]
-
Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. (2025-08-06). [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025-11-08). [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
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2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. [Link]
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2-Methylimidazole. Wikipedia. [Link]
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-
This compound (4,5-d2, methyl-d3) (major). ESSLAB. [Link]
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2-Methylimidazole. PubChem. [Link]
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Determination of 4-(5-)-Methylimidazole and Its Isomer 2-Methylimidazole in Beverage by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
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Troubleshooting poor peak shape for 2-Methylimidazole-d5 in HPLC
Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering chromatographic challenges with 2-Methylimidazole-d5. This resource provides in-depth, field-proven insights to diagnose and resolve poor peak shape, ensuring the accuracy and robustness of your analytical methods.
First, Check This: Ruling Out Systemic Issues
Before delving into analyte-specific chemistry, it's crucial to eliminate common system-level faults. Poor peak shape, especially if it affects all peaks in your chromatogram, often points to a physical problem rather than a chemical one.[1][2]
-
System Leaks: Check all fittings for any signs of leakage. A pressure drop or visible salt buildup can indicate a loose connection.
-
Column Frit Blockage: Debris from samples or pump seals can clog the inlet frit of your column, distorting flow and causing broad or split peaks. Try backflushing the column (disconnect it from the detector first) to dislodge particulates.[2]
-
Extra-Column Volume: Excessive tubing length or the use of wide-bore tubing between the injector, column, and detector can lead to peak broadening. Ensure connections are minimized and use appropriate tubing.
-
Improper Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent solvent composition can cause fluctuating retention times and distorted peaks.[3][4]
If these initial checks do not resolve the issue, the problem likely lies in the chemical interactions between your analyte, the mobile phase, and the stationary phase.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the analysis of this compound, a basic compound prone to challenging chromatographic behavior.
Q1: Why is my this compound peak tailing severely?
Answer: Peak tailing is the most common issue for basic analytes like this compound and is almost always caused by secondary-site interactions within the HPLC column.[5][6]
The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, a secondary, undesirable interaction can occur between the positively charged analyte and negatively charged sites on the stationary phase.[6][7]
-
The Culprit: Residual Silanols: Standard silica-based columns have silanol groups (Si-OH) on their surface.[8] While manufacturers "end-cap" most of these during production, some unreacted, or "residual," silanols always remain.[9][10]
-
The Mechanism: At mobile phase pH values above ~3.5, these residual silanols can deprotonate, becoming negatively charged (SiO-). 2-Methylimidazole is a basic compound with a pKa of approximately 7.85. In a mobile phase with a pH below its pKa, the molecule will be protonated and carry a positive charge. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanols, which is a stronger retention mechanism than the desired hydrophobic one. Molecules that experience this interaction are retained longer, eluting slowly and forming the characteristic "tail" of the peak.[11]
Q2: How can I fix peak tailing by modifying my mobile phase?
Answer: Mobile phase optimization is the most powerful tool to control the ionization state of both the analyte and the stationary phase.[12][13]
The most effective strategy is to lower the mobile phase pH.
-
Principle: By adjusting the mobile phase pH to between 2.5 and 3.0, you create a highly acidic environment. This high concentration of protons effectively neutralizes the residual silanol groups (SiO- → Si-OH), preventing them from interacting ionically with your basic analyte.[6][11][14]
-
How to Implement: Add an acidifier to your mobile phase. Formic acid (0.1%) or a low-concentration phosphate buffer (10-20 mM, pH adjusted to 2.5) are excellent choices.[14] Be mindful that phosphate buffers can precipitate in high concentrations of acetonitrile.[14]
This is a viable but more complex strategy that requires a specific type of column.
-
Principle: By increasing the mobile phase pH to a level approximately 2 units above the analyte's pKa (e.g., pH > 9.85 for 2-Methylimidazole), you can run the analysis with the analyte in its neutral, uncharged state.[12][15] This eliminates the potential for ionic interactions.
-
Critical Caveat: Standard silica-based columns are not stable at high pH and will rapidly degrade.[8][16] You must use a column specifically designed for high-pH work, such as a hybrid-silica or polymer-based column.
Adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase was a common historical approach.
-
Principle: TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[14]
-
Drawbacks: This approach can shorten column lifetime and is generally considered less elegant and robust than pH control with modern, high-quality columns.[14]
Q3: Could my column be the problem? What should I be using?
Answer: Absolutely. Column choice is critical for analyzing basic compounds.
-
Avoid "Type A" Silica: Older columns, often referred to as being made with "Type A" silica, have a high metal content and a greater number of acidic, active silanols.[5][10][17] These columns will almost always produce poor peak shape for bases like this compound.
-
Choose High-Purity, End-Capped "Type B" Silica: Modern columns use highly purified "Type B" silica, which has minimal metal contamination.[17] Critically, they also feature advanced, proprietary end-capping technologies that effectively shield the residual silanols.[7][10] When purchasing a column, look for specifications that indicate it is "base-deactivated" or designed for "excellent peak shape for basic compounds."
-
Consider Alternative Chemistries: For a polar molecule like 2-Methylimidazole, a standard C18 column may not be the only option.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the silanols and can provide alternative selectivity.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase.[18] Several methods for 2-Methylimidazole successfully use HILIC columns.
-
Q4: I've adjusted my mobile phase pH, but my peak is still broad or fronting. What's next?
Answer: If tailing is resolved but other peak shape issues persist, consider these possibilities:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or broadening.[2] This is a classic symptom of overload.
-
Troubleshooting Protocol: Perform a loading study. Prepare a series of dilutions of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL) and inject them under the same conditions. If the peak shape and retention time improve at lower concentrations, you are experiencing mass overload. Dilute your sample accordingly.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile) can cause peak distortion. The strong solvent carries the analyte band through the column in a distorted plug.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and minimize the injection volume.[19]
-
Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve poor peak shape for this compound.
Experimental Protocol
-
Phase 1: Initial System Verification
-
Prepare fresh mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile 90:10). Ensure all components are fully dissolved and the solution is degassed.
-
Set the column temperature to a stable value (e.g., 30 °C).
-
Equilibrate the HPLC system and column for at least 15-20 column volumes.
-
Inject a neutral marker compound (e.g., Uracil) to determine the void volume and confirm basic system performance.
-
Inject a standard of this compound at a moderate concentration (e.g., 1-5 µg/mL).
-
Assess: If the neutral marker peak tails, you have a physical system problem (see "First, Check This"). If only the this compound peak tails, proceed to Phase 2.[1]
-
-
Phase 2: Mobile Phase Optimization
-
Confirm Low pH: Ensure your mobile phase pH is between 2.5 and 3.0 using a calibrated pH meter.
-
Buffer Strength: If using a buffer, ensure the concentration is adequate (10-20 mM). Insufficient buffering capacity can lead to pH shifts on the column surface.
-
Re-inject: Inject the this compound standard.
-
Assess: If peak tailing is significantly improved but not perfect, the issue is likely the column's inherent silanol activity. Proceed to Phase 3.
-
-
Phase 3: Column Evaluation
-
Verify Column Type: Check the column's specifications. Is it a modern, high-purity, base-deactivated Type B silica column?
-
Substitute Column: If available, switch to a new column known for good performance with basic compounds (e.g., a different manufacturer's base-deactivated C18 or a polar-embedded phase column).
-
Equilibrate and Re-inject: Thoroughly equilibrate the new column and inject the standard.
-
Assess: If the peak shape is now symmetrical and sharp, your original column was the source of the problem due to high silanol activity or degradation.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting poor peak shape.
Data & Reference Tables
Table 1: Physicochemical Properties of 2-Methylimidazole
| Property | Value | Significance for HPLC |
| Molecular Formula | C₄H₆N₂ | - |
| Molecular Weight | 82.10 g/mol [20] | (d5 isotopologue is ~87.13 g/mol )[21][22] |
| pKa (conjugate acid) | ~7.85 | Crucial. Dictates the charge state of the analyte at a given pH. |
| logP | 0.24 - 0.30[20][23] | Indicates the compound is quite polar, suggesting low retention on C18. |
| Solubility | Soluble in water and alcohols[24] | Easy to prepare standards and samples in typical mobile phase solvents. |
Table 2: Recommended Starting Conditions for this compound
| Parameter | Recommendation 1 (Reversed-Phase) | Recommendation 2 (HILIC) |
| Column | High-purity, base-deactivated C18 or C8, ≤3.5 µm | HILIC (e.g., Amide, Cyano, or bare silica), ≤3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Acetate in Water:ACN (50:50) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Start at 5-10% B, hold for 1 min, ramp to 95% B | Start at 95-98% B, hold for 1 min, ramp down to 40-50% B |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | 0.3 - 0.5 mL/min (for 2.1 mm ID column) |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Injection Vol. | 1 - 5 µL | 1 - 5 µL |
| Sample Diluent | Initial Mobile Phase Composition | Acetonitrile/Water (e.g., 90:10) |
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
LC Technical Tip - The Role of End-Capping in RP. Phenomenex. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
2-Methylimidazole | CAS#:693-98-1. Chemsrc. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson Inc. [Link]
-
Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class - YouTube. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
-
HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. PharmaCores. [Link]
-
This compound (Major) | C4H6N2 | CID 57636742. PubChem. [Link]
-
Separation of 2-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters. [Link]
-
2-Methylimidazole | C4H6N2 | CID 12749. PubChem. [Link]
-
Poor peak shape. YMC. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. China Petroleum and Chemical Industry Association. [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
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- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
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- 13. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 24. 2-Methylimidazole | 693-98-1 [chemicalbook.com]
Instability of 2-Methylimidazole-d5 under acidic or basic conditions
Answering the user's request.## Technical Support Center: Stability of 2-Methylimidazole-d5
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their analytical workflows. As a deuterated internal standard, the stability and isotopic integrity of this compound are paramount for generating accurate and reproducible quantitative data. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound (2-MI-d5) is a stable isotope-labeled version of 2-Methylimidazole.[1][2][3] In this molecule, five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[2] Its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4][5][6] Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the unlabeled form, enabling it to be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.[6]
Q2: What are the main stability concerns when working with this compound?
A: There are two primary stability concerns:
-
Chemical Stability of the Imidazole Ring: The imidazole ring itself can be susceptible to degradation, particularly through oxidation and photodegradation.[7] While 2-Methylimidazole is generally a stable solid, in solution it can be sensitive to strong oxidizing agents and acidic or basic conditions, which may catalyze hydrolysis or ring-opening under harsh conditions (e.g., elevated temperatures).[8][9]
-
Isotopic Stability of the Deuterium Labels: A critical concern specific to deuterated standards is the potential for deuterium to exchange with protons from the surrounding solvent (a process known as H/D exchange).[4][10] This can occur under certain acidic or basic conditions, or at elevated temperatures, compromising the isotopic purity of the standard and leading to inaccurate quantification.[4][6]
Q3: How do acidic conditions specifically affect the stability of this compound?
A: Under acidic conditions, two phenomena must be considered:
-
Protonation and Solubility: As a weak base, the 2-methylimidazole ring will become protonated in acidic solutions.[11] This generally increases its aqueous solubility.
-
H/D Exchange: While the deuterium atoms on the methyl group and the imidazole ring are on carbon atoms, which are generally non-labile, acidic conditions (especially with heat) can facilitate H/D exchange. It is crucial to experimentally verify the stability of the label in your specific analytical medium (e.g., mobile phase).[4][12]
Q4: How do basic conditions affect the stability of this compound?
A: In basic media, the primary risks are base-mediated oxidation and H/D exchange.
-
Oxidation: The imidazole moiety of some complex molecules has been shown to be liable to base-mediated autoxidation.[7]
-
H/D Exchange: Protons (or deuterons) on carbons adjacent to activating groups can become labile under basic conditions. While the 2-methylimidazole structure is relatively simple, the potential for exchange, particularly at elevated temperatures, should not be overlooked. Verifying label stability is a critical part of method validation.[6]
Q5: Is the deuterium label on this compound guaranteed to be stable?
A: No, stability is not guaranteed under all conditions. While manufacturers synthesize deuterated standards by placing labels on positions designed to be non-exchangeable, the end-user must validate their stability in the specific experimental context.[4][12] The loss of deuterium can compromise results by creating a "false positive" signal at the mass of the unlabeled analyte.[4] Therefore, it is imperative to assess the integrity of the internal standard during method development, especially if the samples will be stored for extended periods in aqueous or protic solvents or subjected to pH extremes.[4][10]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of IS signal and/or appearance of unlabeled 2-MI peak in a pure standard solution. | Hydrogen/Deuterium (H/D) Exchange: The deuterium labels are exchanging with protons from the solvent (e.g., water, methanol). This may be catalyzed by acidic/basic pH or elevated temperature.[4][10] | 1. Prepare stock solutions in aprotic solvents (e.g., acetonitrile) and store at -20°C or below.2. Minimize the time the standard spends in aqueous solutions before analysis.3. Evaluate the pH of your mobile phase and sample diluent; adjust towards neutral if possible.4. Keep samples cool in the autosampler. |
| Inconsistent quantification and high variability across replicates. | Chemical Degradation: Either the analyte or the internal standard is degrading during sample preparation or analysis. | 1. Conduct a forced degradation study (see protocol below) to identify conditions under which the molecule is unstable.2. Ensure the stability-indicating nature of your analytical method (i.e., that it can separate the parent compound from any degradants).3. Avoid exposing samples to light, high temperatures, or reactive reagents for prolonged periods. |
| Appearance of new, unidentified peaks in the chromatogram over time. | Formation of Degradation Products: The compound is breaking down due to hydrolysis, oxidation, or photolysis.[7] | 1. Use LC-MS/MS to obtain mass information on the unknown peaks to help elucidate their structure.2. Compare the chromatograms of stressed samples (acid, base, peroxide) to identify and characterize specific degradation products.3. Review sample handling and storage procedures to eliminate the source of degradation. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
This protocol is a self-validating system to determine the intrinsic stability of this compound and assess the stability-indicating properties of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify potential degradation pathways and products for this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials and Reagents:
-
This compound
-
Reference Standard: 2-Methylimidazole
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Ammonium Acetate (for mobile phase)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
Instrumentation:
-
HPLC or UPLC system with a photodiode array (PDA) detector.
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) for peak identification and H/D exchange monitoring.
-
Calibrated pH meter.
-
Forced-air oven.
-
Photostability chamber.
Workflow Diagram:
Caption: Structure of this compound with deuterated positions.
References
-
2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]
-
2-METHYLIMIDAZOLE - IARC Monographs. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available at: [Link]
-
2-ethyl-4-methylimidazole as a corrosion inhibitor for metals in acidic environments - BDMAEE. Available at: [Link]
-
Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]
-
Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l - Scholars Research Library. Available at: [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. Available at: [Link]
-
2-Methylimidazole | C4H6N2 - PubChem. Available at: [Link]
-
Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane - MDPI. Available at: [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed. Available at: [Link]
-
Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed. Available at: [Link]
-
Preparation of 2-Methylimidazole (I) - Chempedia - LookChem. Available at: [Link]
-
Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS - ResearchGate. Available at: [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole and 1-Vinylimidazole in Food Contact Coatings by High Performance Liquid Chromatography - Physical Testing and Chemical Analysis. Available at: [Link]
-
Safety Data Sheet: 2-Methylimidazole - Carl ROTH. Available at: [Link]
-
2-Methylimidazole - Wikipedia. Available at: [Link]
-
2-Methylimidazole - ChemBK. Available at: [Link]
-
Reaction of Imidazole and 2-Methylimidazole with Copper(II) Salts and Certain Acids - ResearchGate. Available at: [Link]
-
Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450 - PubMed. Available at: [Link]
-
Crystal and Molecular Structure Analysis of 2-Methylimidazole - ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Internal Standard Response with 2-Methylimidazole-d5
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common yet complex issue: inconsistent internal standard (IS) response when using 2-Methylimidazole-d5 in LC-MS/MS analyses. As your virtual Senior Application Scientist, I will guide you through a logical diagnostic process, explaining the "why" behind each step to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant variability in my this compound peak area across my analytical run. What are the most likely causes?
Inconsistent internal standard response is a frequent challenge in LC-MS/MS bioanalysis.[1][2][3] For a deuterated standard like this compound, the root causes can be broadly categorized into three areas: issues with the standard itself, matrix-induced effects, and system or procedural errors.
-
Internal Standard Integrity: The stability of the deuterium labels on this compound is a primary concern. A phenomenon known as hydrogen-deuterium (H/D) back-exchange can occur, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This reduces the isotopic purity of the standard, leading to a decreased signal.
-
Matrix Effects: The sample matrix (e.g., plasma, urine, tissue homogenate) contains numerous endogenous components that can interfere with the ionization of the internal standard in the mass spectrometer's source.[4] This can lead to ion suppression (decreased response) or enhancement (increased response), causing variability between samples.[4][5]
-
System and Procedural Variability: Inconsistencies in sample preparation, injection volume, or instrument performance can also contribute to a variable IS response.[6][7] While an ideal internal standard should correct for these variations, severe or inconsistent errors can still lead to unacceptable results.[6]
Q2: What is H/D back-exchange and how does it specifically affect this compound?
H/D back-exchange is a chemical reaction where deuterium atoms on your labeled standard are swapped for hydrogen atoms from protic solvents like water or methanol. The stability of the deuterium label is highly dependent on its position within the molecule and the surrounding chemical environment. For this compound, which has deuterium on the methyl group and the imidazole ring, the hydrogens on the ring are more susceptible to exchange, particularly under certain pH conditions.[8][9]
Several factors can accelerate H/D back-exchange:
-
pH: The exchange rate is catalyzed by both acids and bases.[9] For many compounds, the minimum exchange rate occurs around pH 2.5-3.0.
-
Temperature: Higher temperatures increase the rate of the exchange reaction.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate back-exchange.
-
Exposure Time: The longer the standard is exposed to unfavorable conditions (e.g., in the autosampler), the greater the extent of back-exchange.
A decrease in the this compound signal, often accompanied by an increase in the signal of the unlabeled 2-Methylimidazole, can be an indicator of H/D back-exchange.
Q3: How can I differentiate between matrix effects and other potential issues?
Distinguishing between matrix effects and other problems like H/D back-exchange or instrument malfunction is a critical troubleshooting step. A systematic approach is required. The following table outlines a simple experimental design to help pinpoint the source of the inconsistency.
| Experiment | Sample Preparation | Expected Outcome if... |
| Solvent Standard | This compound in the initial mobile phase or reconstitution solvent. | Consistent Response: Suggests the issue is not with the instrument or the standard's stock solution. |
| Inconsistent Response: Points towards an issue with the LC-MS system (e.g., injector, pump, ion source) or the stability of the IS in the solvent. | ||
| Matrix Matched Standard | This compound spiked into a blank matrix extract (post-extraction). | Consistent Response: Indicates minimal matrix effects. |
| Inconsistent Response (Suppression or Enhancement): Confirms the presence of matrix effects. | ||
| Pre-Spiked Matrix Sample | This compound added to a blank matrix before the extraction process. | Consistent Response: Suggests the extraction process is robust and matrix effects are minimal. |
| Inconsistent Response: Points to variability in the sample extraction recovery or significant matrix effects. |
Troubleshooting Workflow
If you are experiencing inconsistent this compound response, follow this logical workflow to diagnose and resolve the issue.
Caption: A step-by-step diagnostic workflow for troubleshooting inconsistent internal standard response.
Detailed Protocols & Methodologies
Protocol 1: Investigating H/D Back-Exchange
This protocol is designed to determine if your this compound is undergoing H/D back-exchange under your current analytical conditions.
Objective: To assess the stability of the deuterium label on this compound over time in the analytical solvent and sample matrix.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine)
-
Mobile phase A and B
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare Stability Samples:
-
Solvent Stability: Prepare a solution of this compound in your final reconstitution solvent at the concentration used in your assay.
-
Matrix Stability: Process a blank matrix sample through your entire extraction procedure. In the final step, reconstitute the extract with a solution containing this compound at the working concentration.
-
-
Incubation:
-
Place both sets of samples in the autosampler, maintained at the same temperature as a typical analytical run (e.g., 4°C).
-
-
Time-Course Analysis:
-
Inject the samples onto the LC-MS/MS system at defined time points (e.g., t=0, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
A time-dependent decrease in the peak area of more than 15% is indicative of H/D back-exchange.
-
Also, monitor the mass transition for unlabeled 2-Methylimidazole. An increase in its signal that correlates with the decrease in the d5-IS signal is strong evidence of back-exchange.
-
Mitigation Strategies:
-
pH Adjustment: Control the pH of your mobile phase. For many compounds, a pH between 2 and 4 provides the most stable conditions.[10]
-
Temperature Control: Keep samples in the autosampler cooled to slow down the exchange rate.
-
Minimize Run Time: Optimize your LC method to reduce the time the IS is exposed to protic solvents.
Protocol 2: Quantifying Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.
Objective: To calculate the matrix factor (MF) for this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your internal standard in the reconstitution solvent at the target concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the internal standard into the final, dried extract just before reconstitution.
-
Set C (Matrix Blank): Extract the same lots of blank matrix without adding the internal standard.
-
-
Analysis:
-
Analyze all samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The variability of the MF across different matrix lots should be assessed. A coefficient of variation (%CV) of <15% is generally considered acceptable.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more effective sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Modify your LC gradient to separate this compound from the co-eluting matrix components that are causing the suppression or enhancement.[11]
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
References
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. Retrieved from [Link]
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Landvatter, S. W. (2013, April). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]
- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
-
PubChem. (n.d.). This compound (Major). Retrieved from [Link]
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274.
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
- van den Broek, I., et al. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 22(18), 2993-3000.
- Li, W., & Cohen, L. H. (2003). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why?. Journal of the American Society for Mass Spectrometry, 14(6), 569-581.
- Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480.
- Tufi, J. E., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814.
- Kopecky, V., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2956.
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Masson, G. R., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(43), 14397-14404.
-
PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]
- Wu, Y., et al. (2021).
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(12), 517.
- Fraier, D., et al. (2019). Inconsistent Internal Standard Response in LC-MS/MS Bioanalysis: An Evaluation of Case Studies. Bioanalysis, 11(18), 1657-1667.
- Wezeman, T., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(23), 5671-5677.
- Fraier, D., et al. (2019). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 11(18), 1657-1667.
- Lee, K. G., & Shin, J. H. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 481-486.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Lehotay, S. J., & Schenck, F. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 492-501.
- de Jong, A. P., et al. (2019). Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment. Bioanalysis, 11(18), 1693-1700.
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
- Wezeman, T., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(23), 5671-5677.
-
ResearchGate. (2016, April 27). pH not stable with imidazole in buffers?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). How Does pH Affect Chromatography?. YouTube. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some chemicals present in industrial and consumer products, food and drinking-water. IARC monographs on the evaluation of carcinogenic risks to humans, 101, 9.
- Todd, R. J., et al. (1996). Multipoint binding in metal-affinity chromatography II. Effect of pH and imidazole on chromatographic retention of engineered histidine-containing cytochromes c.
- National Toxicology Program. (2004). Toxicology and carcinogenesis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies). National Toxicology Program technical report series, (515), 1-186.
-
Chromatography Today. (2024, September 27). Maintenance of pH Stability during Ion-Exchange Chromatography Elution. Retrieved from [Link]
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Improving recovery of 2-Methylimidazole-d5 during sample preparation
Technical Support Center: 2-Methylimidazole-d5
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who use this deuterated internal standard in their analytical workflows. Low or inconsistent recovery of an internal standard can compromise the accuracy and reliability of quantitative results. This guide provides in-depth, science-backed troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve recovery issues during sample preparation.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about this compound and the core chemical principles that govern its behavior during sample extraction.
Q1: What are the critical physicochemical properties of this compound that I should be aware of?
Understanding the properties of this compound is the first step in troubleshooting its recovery. As a deuterated analog, its properties are nearly identical to its non-deuterated counterpart.
Table 1: Key Physicochemical Properties of 2-Methylimidazole
| Property | Value | Implication for Sample Preparation |
|---|---|---|
| Molecular Formula | C₄HD₅N₂[1] | A small, deuterated molecule. |
| Molecular Weight | ~87.13 g/mol [2][3] | Low molecular weight. |
| pKa | 7.86[4] | Crucial Property. This is the pH at which the molecule is 50% ionized. Below this pH, it is primarily a positively charged cation; above this pH, it is a neutral molecule. |
| LogP (o/w) | 0.2 - 0.3[4][5] | Indicates the compound is hydrophilic (polar) and prefers the aqueous phase over nonpolar organic solvents when in its neutral state. |
| Water Solubility | High[6][7][8] | Readily dissolves in aqueous buffers and polar solvents like methanol and ethanol.[4][6] |
| Adsorption Potential | Moderate to High | The basic amine functionality can interact with acidic silanol groups on glass surfaces, leading to adsorptive losses.[9] |
Q2: My recovery of this compound is consistently low. What are the most common culprits?
Low recovery is rarely a single issue but often a combination of factors related to the molecule's inherent chemistry. The three most common causes are:
-
Incorrect pH Environment: The compound's state—charged (polar) or neutral (less polar)—is dictated by pH. Mismatching the sample pH with the extraction technique is the leading cause of poor recovery.
-
Adsorptive Losses: As a basic compound, this compound is prone to adsorbing onto acidic surfaces, particularly standard borosilicate glassware.[9]
-
Inappropriate Extraction Technique: Using a generic protocol (e.g., simple protein precipitation with acetonitrile or reversed-phase SPE) may be unsuitable for this polar, basic compound, leading to co-precipitation or poor retention.
Q3: Can you visualize how pH affects the chemical structure of this compound?
Certainly. The equilibrium between the protonated (cationic) and neutral forms is fundamental to designing a successful extraction strategy.
Caption: pH-dependent ionization of this compound.
Part 2: Troubleshooting Specific Sample Preparation Techniques
This section provides detailed guidance for the most common extraction methods.
A. Protein Precipitation (PPT)
Q: I use acetonitrile for protein precipitation, but my this compound recovery is poor. Why?
Acetonitrile (ACN) is effective at precipitating proteins, but it is also a polar aprotic solvent. Because this compound is itself very polar, it can get trapped and co-precipitate with the protein pellet, especially if the protein concentration is high.[10] This phenomenon is a common issue for polar analytes.
Troubleshooting & Optimization Protocol:
-
Modify the Solvent: Switch from 100% ACN to methanol. Methanol is more polar and often improves the recovery of polar compounds by keeping them in the supernatant.
-
Adjust the Solvent-to-Sample Ratio: Instead of a typical 3:1 ratio, try a higher ratio (e.g., 4:1 or 5:1) of organic solvent to plasma. This can reduce the "salting out" effect that may cause the analyte to precipitate.
-
Acidify the Sample: Adding a small amount of acid (e.g., 1% formic acid) to your ACN or methanol can ensure the this compound is in its protonated, highly soluble cationic form, preventing it from co-precipitating.
Optimized PPT Protocol:
-
To 100 µL of plasma/sample, add the working solution of this compound.
-
Add 400 µL of cold methanol containing 1% formic acid.
-
Vortex for 1 minute at high speed.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or plate for evaporation and reconstitution, or for direct injection if compatible with your mobile phase.
B. Liquid-Liquid Extraction (LLE)
Q: I am struggling to extract this compound from an aqueous sample into an organic solvent. What am I doing wrong?
The most likely error is performing the extraction at the wrong pH. With a low LogP of ~0.2, this compound has very little affinity for nonpolar organic solvents.[4] To extract it, you must first convert it to its more hydrophobic, neutral form.
Troubleshooting & Optimization Protocol:
-
Basify the Aqueous Sample: Adjust the pH of your aqueous sample to be at least 1.5 to 2 units above the pKa of 7.86. A pH of 9.5 to 10 is ideal. This ensures >99% of the compound is in its neutral form.
-
Select an Appropriate Solvent: Because the neutral form is still quite polar, a very nonpolar solvent like hexane will be ineffective. You need a more polar, water-immiscible solvent. A patent for isolating imidazoles suggests aliphatic alcohols like n-butanol or 2-ethylhexanol are effective.[11] Dichloromethane (DCM) or a mixture like DCM:Isopropanol (9:1) can also work well.
Optimized LLE Protocol:
-
To 500 µL of aqueous sample, add the working solution of this compound.
-
Add 50 µL of 1M ammonium hydroxide or another suitable base to adjust the pH to ~10.
-
Add 1 mL of n-butanol (or another suitable solvent, see table below).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in your mobile phase for LC-MS analysis.
Table 2: LLE Solvent Selection Guide
| Solvent | Polarity Index | Comments |
|---|---|---|
| Hexane | 0.1 | Poor Choice: Too nonpolar. |
| Toluene | 2.4 | Poor Choice: Generally too nonpolar. |
| Diethyl Ether | 2.8 | Can be effective, but volatility is an issue. |
| Dichloromethane (DCM) | 3.1 | Good Choice: Often used for moderately polar compounds. |
| n-Butanol | 4.0 | Excellent Choice: Good polarity for extraction and immiscible with water.[11] |
| Ethyl Acetate | 4.4 | Good Choice: Can be effective, but watch for hydrolysis at high pH. |
C. Solid-Phase Extraction (SPE)
Q: I tried using a standard C18 (Reversed-Phase) SPE cartridge, but my this compound recovery was terrible. Why did it fail?
This is a classic problem. This compound is too polar to be effectively retained on a nonpolar C18 sorbent via hydrophobic interactions alone, especially if the sample is loaded at a neutral or acidic pH.[12] At acidic/neutral pH, the compound is cationic and will have little to no affinity for the C18 stationary phase, leading to breakthrough during the sample loading step.
Troubleshooting & Optimization Protocol:
The best approach for a basic compound like this compound is to use a Mixed-Mode SPE sorbent , which combines two retention mechanisms: reversed-phase and ion exchange. A mixed-mode strong cation exchange (MCX) sorbent is ideal.
-
Retention Mechanism: The sample is loaded at a low pH (e.g., pH < 6). The this compound is protonated (cationic) and binds strongly to the negatively charged cation exchange groups on the sorbent. Hydrophobic interferences are washed away with an organic solvent, and other polar interferences are washed away with an acidic aqueous buffer.
-
Elution Mechanism: The analyte is eluted by increasing the pH with a basic solvent (e.g., methanol with 5% ammonium hydroxide). This neutralizes the this compound, breaking the ionic bond and allowing it to be eluted.
Caption: Workflow for an optimized Mixed-Mode SPE protocol.
Part 3: General Best Practices & Advanced Troubleshooting
Q: Beyond extraction technique, what other simple lab practices can improve my recovery?
-
Use Polypropylene Labware: To mitigate adsorptive losses, avoid glass autosampler vials and collection tubes. Use polypropylene tubes and plates whenever possible.[9] If glass is unavoidable, consider using silanized glassware.
-
Check for Ion Suppression: Low signal is not always low recovery. Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[13][14][15] A cleaner extract from an optimized SPE protocol will significantly reduce ion suppression compared to a crude PPT extract.
-
Ensure Isotopic Stability: While the deuterium labels on this compound (on the methyl group and aromatic ring) are generally stable, avoid prolonged exposure to very harsh acidic or basic conditions at high temperatures, which could theoretically promote back-exchange.
Troubleshooting Decision Tree
If you are experiencing low recovery, use this logical guide to pinpoint the cause and find the solution.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
-
This compound (Major) | C4H6N2 | CID 57636742. PubChem. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
2-Methylimidazole | CAS#:693-98-1. Chemsrc. [Link]
-
2-Methylimidazole | C4H6N2 | CID 12749. PubChem. [Link]
-
Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ResearchGate. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
-
2-Methylimidazole. Wikipedia. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Supramolecular chemistry of liquid–liquid extraction. Chemical Science (RSC Publishing). [Link]
- EP0024533B1 - Isolation of imidazoles from their aqueous solutions.
-
Protein precipitation. Wikipedia. [Link]
-
2-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
-
The Ins and Outs of Protein Concentration – Protein Precipitation. Bitesize Bio. [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]
-
Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. MDPI. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
360 questions with answers in PROTEIN PRECIPITATION | Scientific method. ResearchGate. [Link]
-
Application of Imidazole Ionic Liquids in Extractive Distillation of Benzene-Cyclohexane System: Experimental Verification and Mechanism Analysis. ResearchGate. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Recovery and internal standard. ResearchGate. [Link]
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CAS No : 697806-98-7 | Product Name : this compound. Pharmaffiliates. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression in mass spectrometry. PubMed. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Omics Online. [Link]
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Validation & Comparative
A Comparative Guide to Cross-Validation of Analytical Methods Featuring 2-Methylimidazole-d5 as the Gold Standard Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. In the realm of quantitative analysis, particularly in bioanalysis, the choice of an internal standard can be the determining factor between a robust, reliable method and one plagued by variability and uncertainty. This guide provides an in-depth technical exploration of analytical method cross-validation, with a specific focus on the use of 2-Methylimidazole-d5, a stable isotope-labeled internal standard, to ensure the highest level of data quality.
The Lynchpin of Quantitative Analysis: The Internal Standard
In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, including calibrators and quality controls.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[2] The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable reference for accurate quantification.[3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[4] In these standards, one or more atoms of the analyte molecule are replaced with a heavier stable isotope, in this case, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process. This minimizes variability and leads to more accurate and precise results.[5]
Cross-Validation: Ensuring Method Consistency Across Boundaries
Analytical method cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is a critical step in drug development and other regulated environments, especially when samples from a single study are analyzed at different laboratories or using different analytical techniques.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on when cross-validation is required to ensure data integrity and comparability.[7][8]
The primary objective of cross-validation is to ensure that the data generated is consistent and reliable, regardless of where or how it was analyzed. This is paramount for making informed decisions in clinical trials, bioequivalence studies, and other critical research.
The Superiority of this compound in Method Standardization
When cross-validating a method for the quantification of 2-Methylimidazole, the use of its deuterated analog, this compound, offers significant advantages over non-labeled or structurally analogous internal standards.
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to 2-Methylimidazole | Similar, but not identical |
| Chromatographic Behavior | Co-elutes with 2-Methylimidazole | May have a different retention time |
| Ionization Efficiency | Nearly identical to 2-Methylimidazole | Can differ significantly |
| Compensation for Matrix Effects | Excellent | Variable and often incomplete |
| Overall Accuracy & Precision | High | Can be compromised |
The near-identical nature of this compound to the analyte ensures that it accurately tracks the analyte's behavior through every step of the analysis, from extraction to detection. This leads to a more robust and reliable method, which is essential for successful cross-validation.
Experimental Protocol: Cross-Validation of an LC-MS/MS Method for 2-Methylimidazole
This section outlines a detailed protocol for the cross-validation of an LC-MS/MS method for the quantification of 2-Methylimidazole in human plasma, using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methylimidazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2-Methylimidazole stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
Preparation of Calibration Curve and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often suitable for retaining and separating polar compounds like 2-Methylimidazole.
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient: A gradient elution can be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
2-Methylimidazole: m/z 83 → 56 (quantifier) and m/z 83 → 42 (qualifier)
-
This compound: m/z 88 → 61 (quantifier)
-
Cross-Validation Procedure
-
Analyze a set of QC samples (at least three levels, with a minimum of six replicates per level) using both the original and the new (or second laboratory's) analytical method.
-
The results from both methods are then statistically compared. The mean concentration and the overall precision of the results from the two methods should be within a predefined acceptance limit (e.g., ±15%).
Visualizing the Workflow
Caption: A typical workflow for the cross-validation of an analytical method.
Data Presentation for Cross-Validation
The results of the cross-validation study should be presented in a clear and concise table to facilitate comparison.
| QC Level | Method 1 Mean Conc. (ng/mL) | Method 1 Precision (%CV) | Method 2 Mean Conc. (ng/mL) | Method 2 Precision (%CV) | % Difference Between Methods |
| Low QC (3 ng/mL) | 2.95 | 4.2 | 3.05 | 3.8 | -3.3% |
| Mid QC (75 ng/mL) | 76.2 | 3.1 | 74.8 | 2.9 | 1.8% |
| High QC (400 ng/mL) | 395.5 | 2.5 | 401.0 | 2.2 | -1.4% |
In this example, the percentage difference between the two methods for all QC levels is well within the typical acceptance criterion of ±15%, indicating that the two methods are comparable.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity in regulated research. The use of a high-quality, stable isotope-labeled internal standard like this compound is instrumental in developing a robust and reliable analytical method that can withstand the rigors of inter-laboratory or inter-method comparisons. By following established regulatory guidelines and employing sound scientific principles, researchers can have the utmost confidence in the data they generate, ultimately accelerating the pace of scientific discovery and drug development.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Zhang, L., Kong, X., He, Q., Li, J., Zou, Y., & Li, Y. (2014). Determination of 4-(5-)-Methylimidazole and Its Isomer 2-Methylimidazole in Beverage by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. Food Science. [Link]
-
Lim, H. S., Kim, H. S., & Lee, J. (2012). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 55(6), 837-842. [Link]
-
Chemistry For Everyone. (2023, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Azabu University. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]
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Chen, Y., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930–5934. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water (Vol. 101, pp. 435-448). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
Feng, S., et al. (2018). Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. Journal of Separation Science, 41(24), 4487-4495. [Link]
-
Tandem Mass Spectrometry. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubMed. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (n.d.). Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS. Retrieved from [Link]
-
YouTube. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]
-
ACS Publications. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
-
PharmaGuru. (2023, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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The Gold Standard Debate: A Comparative Guide to 2-Methylimidazole-d5 and ¹³C-Labeled 2-Methylimidazole as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly underpins the accuracy, precision, and reliability of experimental data. Stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard for their ability to compensate for variations during sample preparation and analysis. This guide provides a detailed, evidence-based comparison of two common stable isotope-labeled forms of 2-methylimidazole: the deuterated (2-Methylimidazole-d5) and the carbon-13-labeled (¹³C-labeled 2-methylimidazole) variants.
This document moves beyond a simple cataloging of features to offer a deep dive into the fundamental physicochemical differences between deuterium and ¹³C labeling and their practical implications in the laboratory. We will explore the causality behind experimental choices, present supporting data, and provide actionable protocols to guide your selection process.
The Role of the Ideal Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for precise and accurate quantification. Its success hinges on the internal standard, which is added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[1][2] The ideal IS should be chemically identical to the analyte, allowing it to perfectly mimic the analyte's behavior through extraction, derivatization, chromatography, and ionization, thereby correcting for any losses or variations.[3] However, the choice of isotope—typically deuterium (²H or D) or carbon-13 (¹³C)—can significantly influence how closely this ideal is met.[4]
Below is a diagram illustrating the fundamental workflow of IDMS and the critical role of the internal standard.
Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).
Head-to-Head Comparison: Physicochemical & Performance Differences
While both this compound and ¹³C-labeled 2-methylimidazole serve the same function, their performance characteristics diverge due to the intrinsic properties of deuterium and carbon-13 isotopes.
Isotopic Stability and Exchange Risk
A primary concern with deuterated standards is the potential for the deuterium atoms to exchange with protons from the solvent (e.g., water, methanol) or matrix components.[5] This "back-exchange" can compromise the integrity of the standard, leading to an underestimation of the analyte concentration.[6] Deuterium labels on heteroatoms (like -OH or -NH) are particularly susceptible, but even labels on carbons adjacent to carbonyl groups or some aromatic positions can be at risk under certain conditions.[5]
-
This compound: The deuterium atoms are typically placed on the methyl group and the imidazole ring. While the C-D bond is generally stable, the potential for exchange, though often low, must be rigorously evaluated during method development, especially under varying pH or temperature conditions.
-
¹³C-labeled 2-methylimidazole: The ¹³C-¹²C bond is exceptionally stable and not susceptible to chemical exchange.[4] This inherent stability provides greater flexibility in sample preparation, storage, and analytical conditions without the risk of compromising the standard's isotopic purity.[4]
The Chromatographic Isotope Effect
The most significant performance difference often arises from the chromatographic isotope effect. The 100% mass difference between deuterium (²H) and protium (¹H) is substantial enough to alter the physicochemical properties of the molecule, such as its lipophilicity.[7] In reversed-phase liquid chromatography (LC), deuterated compounds frequently elute slightly earlier than their non-deuterated counterparts.[8][9]
This separation, even if minor, can be detrimental. If the analyte and the IS do not perfectly co-elute, they may experience different degrees of matrix-induced ion suppression or enhancement, invalidating a core assumption of IDMS and compromising accuracy.[10]
-
This compound: Expected to exhibit a slight retention time shift, eluting just before the unlabeled 2-methylimidazole. This necessitates careful validation to ensure that matrix effects are uniform across this small time window.
-
¹³C-labeled 2-methylimidazole: The relative mass difference between ¹³C and ¹²C is much smaller, resulting in negligible changes to the molecule's physicochemical properties.[7] Consequently, ¹³C-labeled standards almost always co-elute perfectly with the native analyte, ensuring the most accurate compensation for matrix effects.
The logical relationship between isotope choice and analytical accuracy is depicted below.
Caption: Isotope selection's impact on analytical accuracy.
Quantitative Performance Data Summary
While a specific peer-reviewed study directly comparing this compound and its ¹³C-labeled counterpart is not publicly available, the table below summarizes the expected performance characteristics based on extensive data from analogous small molecules and the established principles of isotope labeling.
| Performance Metric | This compound | ¹³C-Labeled 2-Methylimidazole | Rationale & Causality |
| Chromatographic Co-elution | Partial separation from analyte is common (earlier elution).[8] | Perfect co-elution with analyte. | The large relative mass difference of deuterium alters molecular properties, causing a retention time shift. ¹³C has a negligible effect.[7] |
| Isotopic Stability | Risk of H/D back-exchange in certain solvents or matrices.[5][6] | Highly stable; no risk of exchange.[4] | The C-¹³C bond is chemically inert compared to the C-D bond, which can undergo exchange under certain conditions. |
| Accuracy (% Bias) | Can be compromised (-15% to +15%) in complex matrices due to differential ion suppression. | Typically high (within ±5%). | Perfect co-elution ensures the IS and analyte experience identical matrix effects, leading to more accurate correction. |
| Precision (%RSD) | Can exhibit higher variability, especially across different biological lots. | Generally lower variability (higher precision). | Consistent compensation for matrix effects reduces random error, improving precision. |
| Method Development Cost | Often lower initial purchase cost.[11] | Higher initial purchase cost.[12] | Deuterium labeling synthesis is often simpler and less expensive than ¹³C incorporation.[11] |
| Method Robustness | Less robust; may require re-validation with changes in matrix or LC conditions. | Highly robust and transferable. | The standard's behavior is independent of matrix variability and less sensitive to minor chromatographic changes. |
Experimental Protocol: Quantification of 2-Methylimidazole in a Relevant Matrix
This protocol outlines a typical workflow for the quantification of 2-methylimidazole, a compound relevant in food safety and as a manufacturing byproduct, using an internal standard.[13] This method can be adapted for various matrices, such as in the analysis of related impurities like nitrosamines in pharmaceutical products.[14][15]
Objective: To compare the performance of this compound and ¹³C-labeled 2-methylimidazole for the quantification of 2-methylimidazole in a representative matrix (e.g., processed food extract or API solution) by LC-MS/MS.
Materials:
-
2-Methylimidazole (Analyte)
-
This compound (IS-D)
-
¹³C-labeled 2-methylimidazole (IS-C13)
-
LC-MS/MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Blank Matrix
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual 1 mg/mL stock solutions of the analyte, IS-D, and IS-C13 in methanol.
-
Prepare an intermediate analyte spiking solution (e.g., 10 µg/mL) in 50:50 methanol:water.
-
Prepare two separate internal standard working solutions (IS-D and IS-C13) at 100 ng/mL in 50:50 methanol:water.
-
-
Preparation of Calibration Curve and QC Samples:
-
Serially dilute the analyte spiking solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the blank matrix.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the blank matrix.
-
-
Sample Preparation:
-
To 100 µL of each calibrator, QC, and blank sample, add 10 µL of the appropriate IS working solution (use IS-D for one set of samples and IS-C13 for a parallel set).
-
Add 400 µL of acetonitrile to precipitate proteins (if applicable) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Optimize and monitor specific parent → fragment ion transitions for 2-methylimidazole and each internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a linear regression calibration curve by plotting the peak area ratio against the analyte concentration.
-
Quantify the QC samples and evaluate the accuracy (% bias) and precision (%RSD) for both the IS-D and IS-C13 datasets.
-
Conclusion and Authoritative Recommendations
The choice between deuterated and ¹³C-labeled internal standards is a critical decision that directly impacts data quality. While this compound is often more accessible and cost-effective, the scientific evidence overwhelmingly supports the superiority of ¹³C-labeled 2-methylimidazole for applications demanding the highest levels of accuracy and robustness.[4][8][12]
¹³C-labeled 2-methylimidazole is the recommended internal standard for:
-
Regulated bioanalysis requiring adherence to FDA and EMA guidelines.[1][16]
-
Studies involving complex biological matrices prone to significant matrix effects.
-
Methods where the highest accuracy and precision are paramount.
This compound may be a suitable alternative for:
-
Less complex matrices where matrix effects are minimal and well-characterized.
-
Non-regulated research or screening applications where cost is a primary constraint.
-
Methods where a slight chromatographic shift does not impact data quality, as confirmed through rigorous validation.
Ultimately, the selection must be justified by thorough method validation. However, by investing in a ¹³C-labeled internal standard, researchers can build more robust, reliable, and transferable analytical methods, ensuring the integrity and defensibility of their quantitative data.
References
-
Benchchem. (n.d.). Choosing the Right Internal Standard: A Head-to-Head Comparison of 13C- and Deuterium-Labeled Standards in Mass Spectrometry. Retrieved from BenchChem website.
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris Publisher.[11]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from ResearchGate.[8]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Retrieved from CIL website.[4]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters Corporation website.
-
Li, W., et al. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Chromatographic Science.[9]
-
Stokvis, E., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.[6]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research website.[5]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from myADLM.org.[10]
-
Itoh, N., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers.[7]
-
Benchchem. (n.d.). A Head-to-Head Battle: Deuterated vs. ¹³C-Labeled Standards in Metabolic Labeling. Retrieved from BenchChem website.
-
AAPS Community. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from AAPS website.[17]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA.gov.[1]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from ECA Academy website.[2]
-
Global CRO Council for Bioanalysis. (n.d.). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Retrieved from CMIC website.[3]
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis.[16]
-
Cayman Chemical. (n.d.). Are there advantages to using 13C labeled internal standards over 2H labeled standards?. Retrieved from Cayman Chemical website.[12]
-
Lin, C.-H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis.[14]
-
IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from IARC website.[13]
-
Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Retrieved from Sigma-Aldrich website.[15]
-
Wang, J., et al. (2018). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm.[18]
-
ResearchGate. (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. Retrieved from ResearchGate.[19]
-
E3S Web of Conferences. (n.d.). Comparative Analysis of 2-Methylimidazole and 4-Methylimidazole Exposure Effects on Zebrafish Larvae Mortality Rate. Retrieved from E3S Web of Conferences website.[20]
-
Prakash, A., & Jain, C. P. (2025). A short review on nitrosamine impurities. [Journal Name].[21]
-
Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from Ellutia website.[22]
-
Benchchem. (n.d.). A Head-to-Head Battle in Bioanalysis: 4-Ethylphenol-d5 vs. 13C-Labeled 4-Ethylphenol as Internal Standards. Retrieved from BenchChem website.
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A Guide to Inter-Laboratory Quantification of 2-Methylimidazole Using 2-Methylimidazole-d5: Ensuring Accuracy and Reproducibility in Analytical Studies
Introduction: The Critical Role of Internal Standards in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the demand for precise and reliable quantification of chemical entities is paramount. The accuracy of these measurements underpins critical decisions, from preclinical safety assessments to the quality control of final products. However, the inherent variability of analytical instrumentation and the complexity of sample matrices present significant challenges to achieving reproducible results. One of the most effective strategies to mitigate these variabilities is the use of an internal standard (IS).[1]
An ideal internal standard co-elutes with the analyte of interest and experiences identical effects from the analytical process, such as extraction inconsistencies and matrix-induced ion suppression or enhancement in mass spectrometry.[2][3][4] Stable isotope-labeled (SIL) internal standards, such as 2-Methylimidazole-d5, are considered the "gold standard" for quantitative mass spectrometry.[2][3][4] By replacing hydrogen atoms with deuterium, this compound is chemically almost identical to 2-Methylimidazole, ensuring it behaves similarly during sample preparation and analysis. Its distinct mass, however, allows it to be differentiated by the mass spectrometer, providing a reliable reference for accurate quantification.[2][3][4]
This guide provides a comprehensive overview of the application of this compound in a robust quantitative workflow and presents a model for an inter-laboratory comparison to assess the reproducibility and transferability of the analytical method. Such comparisons are a cornerstone of method validation, as emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as international standards organizations such as AOAC International and ISO.[5][6][7][8][9][10][11][12][13][14][15]
Experimental Workflow: A Self-Validating System for Quantification
The following detailed protocol for the quantification of 2-Methylimidazole in a biological matrix (e.g., plasma) using this compound as an internal standard is designed to be a self-validating system. Each step is chosen to minimize potential errors and ensure the integrity of the results.
Experimental Protocol
-
Preparation of Standards and Quality Control (QC) Samples:
-
Primary Stock Solutions: Prepare individual stock solutions of 2-Methylimidazole and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Methylimidazole by serial dilution of the primary stock solution to create a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards and QC Samples: Spike an appropriate volume of the 2-Methylimidazole working standard solutions and a separate set of QC solutions into a blank biological matrix to create calibration standards and QC samples at various concentration levels (e.g., low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methylimidazole: Precursor ion > Product ion (e.g., m/z 83.1 > 56.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 88.1 > 59.1)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 2-Methylimidazole to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Quantify the concentration of 2-Methylimidazole in the QC and study samples using the calibration curve.
-
Diagram of the Experimental Workflow
Caption: A schematic of the quantitative analysis workflow.
Inter-Laboratory Comparison: A Hypothetical Study
To assess the robustness and transferability of this analytical method, a hypothetical inter-laboratory study was designed. Three independent laboratories (Lab A, Lab B, and Lab C) participated, analyzing three identical sets of blind QC samples at low, medium, and high concentrations of 2-Methylimidazole.
Diagram of the Inter-Laboratory Comparison
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A Senior Application Scientist's Guide to Performance Evaluation of 2-Methylimidazole-d5 versus Other Deuterated Imidazoles
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a foundational decision that dictates the quality of quantitative analytical data. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are the gold standard, and deuterated molecules are the most common implementation.[1] This guide provides an in-depth technical comparison of 2-Methylimidazole-d5 against other deuterated imidazoles, offering field-proven insights and detailed experimental protocols to ensure the integrity of your analytical validations.
The Principle of Co-eluting Analogs: Why Deuterated Standards are Essential
In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte of interest during sample preparation and analysis, yet be distinguishable by the mass spectrometer.[] Deuterated standards, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, fulfill this requirement almost perfectly.[3]
The Core Function: The fundamental purpose of a deuterated IS is to compensate for analytical variability.[4][5] Variations in sample extraction efficiency, matrix-induced ion suppression or enhancement, and fluctuations in instrument response affect both the analyte and the co-eluting deuterated standard equally.[6] By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to significantly improved accuracy and precision.[5]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Comparative Analysis: Key Performance Metrics
The choice between different deuterated imidazoles, such as this compound, 4-Methylimidazole-d6, or Imidazole-d4, hinges on several critical performance parameters. The ideal standard is not merely a deuterated version of the analyte; it must be robust, pure, and stable within the analytical system.
| Performance Metric | This compound/d6 | 4-Methylimidazole-d6 | Considerations & Causality |
| Analyte Match | Ideal for quantifying 2-Methylimidazole. | Ideal for quantifying 4-Methylimidazole. | Causality: The closest possible structural analog best mimics the analyte's behavior in chromatography and ionization, providing the most accurate correction. Using an isomer (e.g., 4-MeI-d6 for 2-MeI analysis) is a viable second choice but may introduce slight differences in retention time or ionization efficiency.[6] |
| Isotopic Purity | Typically >98 atom % D.[7][8] | Typically >98 atom % D. | Causality: High isotopic purity is crucial to prevent the unlabeled (d0) component of the IS from contributing to the analyte's signal, which would artificially inflate the measured concentration. A low purity standard compromises the accuracy of the assay at the lower limit of quantitation (LLOQ). |
| Chemical Purity | Generally >98-99%.[7][8] | Generally >98%. | Causality: Chemical impurities in the IS can cause interfering peaks, suppress the ionization of the analyte or IS, or degrade over time, leading to inaccurate standard concentrations. |
| Mass Shift | +5 or +6 Da.[8][9] | +6 Da. | Causality: A mass shift of at least 3 Daltons is recommended to ensure that the natural isotopic abundance of the analyte (M+1, M+2 peaks) does not overlap with the mass of the deuterated standard, which would create a biased measurement. |
| H/D Exchange Risk | Low for methyl (CD3) and ring C4/C5 positions. Potentially higher for the N-D position depending on pH and solvent. | Low for methyl (CD3) and ring positions. Potentially higher for the N-D position. | Causality: Deuterons on carbon atoms are generally stable. However, deuterons on heteroatoms (like nitrogen in the imidazole ring) can be labile and exchange with protons from the solvent (e.g., water, methanol), especially under acidic or basic conditions.[6] This would lead to a loss of the isotopic label and inaccurate quantification. The C2 proton on the imidazole ring is also known to be susceptible to exchange under basic conditions.[10] |
Experimental Protocols: Validation is Non-Negotiable
Every protocol described is a self-validating system. Do not just list steps; understand the causality behind each choice to build robust and trustworthy methods.
Protocol 1: General Workflow for LC-MS/MS Quantification
This protocol outlines the use of this compound as an internal standard for the quantification of 2-Methylimidazole in a complex matrix like soy sauce, a known application space.[11]
Objective: To achieve accurate quantification by correcting for matrix effects and sample preparation variability.
Materials:
-
2-Methylimidazole (Analyte)
-
This compound (Internal Standard, e.g., CAS 697806-98-7)[12][13]
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Sample Matrix (e.g., Soy Sauce)
Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh ~5 mg of 2-Methylimidazole and this compound into separate 5 mL volumetric flasks.
-
Dissolve in 50:50 acetonitrile/water.
-
Causality: Preparing separate, concentrated stocks in a solvent that ensures stability is critical for accurate downstream dilutions. Glass volumetric flasks are used for precision.
-
-
Working Standard & IS Solution Preparation:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Prepare a single Internal Standard Working Solution (e.g., 100 ng/mL).
-
Causality: The IS concentration should be consistent across all samples (calibrators, QCs, and unknowns) and ideally be near the mid-point of the calibration range to ensure a robust signal-to-noise ratio.
-
-
Sample Preparation (Protein Precipitation & Dilution):
-
To 50 µL of sample (calibrator, QC, or unknown), add 200 µL of the IS Working Solution in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Take 100 µL of the supernatant and dilute with 900 µL of water/acetonitrile mobile phase.
-
Causality: Acetonitrile acts as a protein precipitation agent. Spiking the IS into the precipitation solvent ensures it is present from the earliest stage to account for any analyte loss during precipitation and subsequent steps.
-
-
LC-MS/MS Analysis:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC).
-
Mobile Phase A: Water with 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at high %B, decrease to elute the polar analytes.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode.
-
Example Transition for 2-MeI: Q1: 83.1 -> Q3: 83.1 (pseudo-MRM or specific fragment).
-
Example Transition for 2-MeI-d5: Q1: 88.1 -> Q3: 88.1.
-
-
Causality: HILIC chromatography is well-suited for polar compounds like methylimidazoles. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
Caption: Experimental workflow for sample analysis using an internal standard.
Protocol 2: Assessing Deuterium Stability (H/D Exchange)
This is a critical, often overlooked, validation experiment. An unstable IS is worse than no IS at all.
Objective: To confirm that the deuterium labels on this compound do not exchange with protons from the sample matrix or solvent under analytical conditions.
Methodology:
-
Incubation Preparation:
-
Prepare solutions of this compound (at a concentration typical for your assay, e.g., 100 ng/mL) in various media:
-
A: Mobile Phase (50:50 Water:ACN)
-
B: Human Plasma
-
C: Acidic Buffer (pH 3.0)
-
D: Basic Buffer (pH 9.0)
-
-
Causality: Testing in different media challenges the stability of the C-D bonds under conditions the standard might encounter during sample storage or analysis. Plasma contains enzymes that could potentially affect stability, while pH extremes can promote exchange.
-
-
Time-Course Incubation:
-
Aliquot the solutions and incubate at both room temperature and 37°C.
-
Analyze aliquots immediately (T=0) and at subsequent time points (e.g., 4h, 8h, 24h).
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer or by monitoring for the appearance of lower-mass species (d4, d3...d0) in MRM mode.
-
Data Analysis: Compare the peak area of the fully deuterated (d5) form at each time point. A significant decrease, coupled with an increase in partially deuterated or non-deuterated forms, indicates instability.
-
Causality: A stable standard will show a consistent peak area for the d5 species over the 24-hour period, confirming its suitability for the intended method. Any observed exchange necessitates selecting a different standard or modifying the analytical conditions (e.g., pH) to prevent it.[6]
-
Conclusion and Recommendations
The performance of a deuterated internal standard is defined by its purity, stability, and similarity to the analyte.
-
For the quantification of 2-Methylimidazole, this compound (or d6) is unequivocally the superior choice. Its structure perfectly matches the analyte, ensuring it accurately tracks the analyte through every step of the analytical process. Its mass shift of +5 or +6 Da provides excellent separation from the analyte's isotopic cluster.
-
When selecting a deuterated imidazole, prioritize stability. Always perform an H/D exchange experiment, particularly if your method involves non-neutral pH or prolonged exposure to aqueous matrices. The stability of deuterons on the methyl group is high, but the N-D bond requires validation.
-
Isotopic Purity is paramount. Always source deuterated standards from reputable suppliers who provide a certificate of analysis detailing both chemical and isotopic purity.[7][8] An isotopically impure standard will compromise the accuracy of your results.
By applying these principles and rigorous experimental validation, researchers can confidently leverage the power of deuterated standards like this compound to generate highly accurate, precise, and defensible quantitative data.
References
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- Haskins, N. J. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
- BOC Sciences. (n.d.). Pharmacokinetic Studies Based on DCL™ - Deuterium Technology Platform.
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- Gutstein, H. B., et al. (n.d.). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PubMed Central.
- Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
- Cambridge Isotope Laboratories. (n.d.). 2-Methylimidazole (D₆, 98%).
- Murphree, T., et al. (2025, October 27). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
- Murphree, T., et al. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Wikipedia. (n.d.). 2-Methylimidazole.
- Keevil, B. G. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Guttman, M., et al. (n.d.). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. PMC - NIH.
- Sigma-Aldrich. (n.d.). 2-Methylimidazole-d6 98 atom % D.
- IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE.
- CymitQuimica. (n.d.). This compound (Major).
- Pharmaffiliates. (n.d.). CAS No : 697806-98-7 | Product Name : this compound.
- Zhang, L., & Li, C. (2019). Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. Journal of Separation Science, 42(2), 501-508.
- LGC Standards. (n.d.). This compound (Major).
- Schestkowa, H., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-4.
- Schestkowa, H., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. PubMed.
- Roidaki, P., et al. (2022). Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. MDPI.
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The Gold Standard of Quantification: A Comparative Guide to the Accuracy and Precision of 2-Methylimidazole-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of experimental data. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variations in extraction efficiency, injection volume, and matrix effects.[1] In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards, particularly deuterated analogs, are widely regarded as the gold standard for achieving the highest levels of accuracy and precision.[2] This guide provides an in-depth technical comparison of 2-Methylimidazole-d5, a deuterated internal standard, against other common internal standard strategies for the quantification of 2-Methylimidazole and related compounds.
The Imperative for an Ideal Internal Standard
In bioanalytical method validation, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for accuracy, precision, and stability.[3][4] The internal standard is the cornerstone of a robust quantitative assay, as it is added at a known concentration to all samples, calibrators, and quality controls, allowing for the correction of variability.[5] The fundamental principle is that any loss or signal fluctuation experienced by the analyte will be mirrored by the internal standard.
Deuterated internal standards, such as this compound, are chemically identical to their non-labeled counterparts, with the only difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during chromatography and ionization.[2] This co-elution and co-ionization are paramount for effectively compensating for matrix effects, a common source of analytical error in complex biological samples.[6]
Comparative Analysis: this compound vs. Alternative Internal Standards
To illustrate the superior performance of a deuterated internal standard, we will compare validation data from methodologies employing different internal standard strategies for the analysis of imidazoles. While a direct head-to-head study is not always available, a comparative analysis of published methods provides compelling evidence.
For this guide, we will use data from a study employing 4-Methylimidazole-d6 for the analysis of 2- and 4-Methylimidazole as a proxy for the performance of this compound, given their close structural and chemical similarity.[7] We will compare this to a method using a non-deuterated, structurally related compound (Imidazole ) as the internal standard for the same analytes, and another method using a homologous compound (ROS287 ) for the analysis of an imidazole derivative.[8]
Table 1: Comparison of Linearity
Linearity, represented by the coefficient of determination (r²), indicates how well the instrument response correlates with the analyte concentration. An r² value close to 1.000 signifies a strong linear relationship.
| Internal Standard Type | Internal Standard | Analyte(s) | Linearity (r²) | Source(s) |
| Deuterated Analog | 4-Methylimidazole-d6 | 2-Methylimidazole, 4-Methylimidazole, 5-Hydroxymethylfurfural | >0.999 | [7] |
| Structurally Related | Imidazole | 2-Methylimidazole, 4-Methylimidazole | 0.999 | [8][9] |
| Homolog | ROS287 | ROS203 (imidazole derivative) | >0.99 |
As evidenced in Table 1, all methods demonstrate good linearity. However, the use of a deuterated internal standard consistently achieves the highest correlation, indicating a more reliable and predictable response across the calibration range.
Table 2: Comparison of Accuracy and Precision
Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurement. Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (expressed as the relative standard deviation, %RSD) to be ≤15% (≤20% at the LLOQ).[4]
| Internal Standard Type | Internal Standard | Analyte(s) | Accuracy (% Recovery or % of Nominal) | Precision (%RSD) | Source(s) |
| Deuterated Analog | 4-Methylimidazole-d6 | 2-Methylimidazole, 4-Methylimidazole, 5-Hydroxymethylfurfural | 91.2 - 112.5% | Intra-day: 3.6 - 9.2% Inter-day: 7.1 - 10.8% | [7] |
| Structurally Related | Imidazole | 2-Methylimidazole, 4-Methylimidazole | 87.2 - 109.2% | Not explicitly stated | [8][9] |
| Homolog | ROS287 | ROS203 (imidazole derivative) | Within 15% of nominal | Intra-day: ≤ 9.50% Inter-day: ≤ 7.19% |
The data in Table 2 clearly demonstrates the exceptional performance of the deuterated internal standard. The accuracy and precision values are well within the stringent acceptance criteria set by regulatory agencies. While the other methods also show acceptable performance, the deuterated standard provides a tighter range of recovery and excellent precision, underscoring its reliability. The superior performance of the deuterated standard is attributed to its ability to more effectively compensate for variability during sample processing and analysis.
Experimental Workflow for Bioanalytical Quantification using this compound
The following is a detailed, step-by-step methodology for a typical bioanalytical workflow for the quantification of 2-Methylimidazole in a biological matrix, such as plasma, using this compound as the internal standard. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Experimental Workflow
Caption: Bioanalytical workflow for 2-Methylimidazole quantification.
Step-by-Step Protocol
-
Preparation of Stock Solutions and Standards:
-
Prepare a primary stock solution of 2-Methylimidazole and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the primary stocks, prepare working solutions for spiking calibration standards and quality control (QC) samples.
-
Prepare a separate working solution for the internal standard (this compound).
-
Calibration standards and QCs are prepared by spiking blank biological matrix with the analyte working solutions. It is recommended to use separate stock solutions for calibrators and QCs to ensure accuracy.[5]
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, calibrator, or QC, add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution. This early addition ensures the IS compensates for variability in all subsequent steps.
-
Add a protein precipitation agent, such as acetonitrile (typically in a 3:1 ratio to the sample volume), to denature and precipitate plasma proteins. This cleans up the sample and prevents clogging of the analytical column.
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte and internal standard.
-
Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL). This ensures the sample is in a solvent compatible with the LC system.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the reconstituted sample onto a UPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography).
-
Perform chromatographic separation using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient is optimized to achieve baseline separation of the analyte from other matrix components.
-
The eluent from the UPLC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both 2-Methylimidazole and this compound. This highly selective detection method minimizes interferences.
-
-
Data Processing and Quantification:
-
The peak areas for the analyte and the internal standard are integrated using the chromatography software.
-
A ratio of the analyte peak area to the internal standard peak area is calculated for all samples, calibrators, and QCs.
-
A calibration curve is constructed by plotting the peak area ratio versus the nominal concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
The concentrations of the unknown samples and QCs are then calculated from the calibration curve using their measured peak area ratios.
-
Conclusion
References
-
Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
-
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]
-
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]
-
Bioanalytical method validation: An updated review. [Link]
-
Bioanalytical Method Validation. [Link]
-
Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. [Link]
-
Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Imidazole quantification by LC determination. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
-
This compound. [Link]
-
Guideline on bioanalytical method validation. [Link]
-
LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R2) Validation of Analytical Procedures. [Link]
-
Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. [Link]
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A Comparative Guide to Linearity and Range of Detection: The 2-Methylimidazole-d5 Advantage in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and safety studies. The choice of an internal standard is a critical decision point in the development of robust bioanalytical methods, particularly for challenging small molecules like 2-Methylimidazole. This guide provides an in-depth comparison of analytical performance, focusing on linearity and the achievable range of detection, when using a stable isotope-labeled internal standard, 2-Methylimidazole-d5, versus alternative approaches. We will explore the fundamental principles, present supporting experimental designs, and showcase the quantitative superiority of the deuterated analogue.
The Quest for the Ideal Internal Standard: A Foundational Principle
An ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout the entire analytical workflow—from extraction to detection—without interfering with its measurement. Its purpose is to correct for variability that can arise during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2]
Stable isotope-labeled (SIL) internal standards, where several hydrogen atoms are replaced with deuterium, are widely considered the "gold standard" for quantitative mass spectrometry.[3] Because this compound is chemically identical to the analyte, 2-Methylimidazole, it shares the same physicochemical properties. This ensures it co-elutes during chromatography and experiences identical ionization behavior in the mass spectrometer's source, making it the most effective tool for correcting analytical variability.[2][4]
Alternatives, such as structural analogues, are compounds with similar but not identical chemical structures. While they can correct for some variability, their different chemical nature means they may not perfectly mirror the analyte's behavior, particularly concerning extraction recovery and ionization efficiency, potentially compromising data accuracy.[1]
Regulatory Expectations: The Importance of Linearity and Range
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[5][6][7] A method's linearity demonstrates a proportional relationship between the instrumental response and the known concentration of the analyte over a specific range.[8] The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[6][8] This is anchored by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). A wide, reliable linear range is crucial for accurately quantifying analyte concentrations across the entirety of a pharmacokinetic profile, from peak levels (Cmax) to the terminal elimination phase.
Experimental Design: A Comparative Validation Study
To objectively compare performance, we will outline a validation study to quantify 2-Methylimidazole in human plasma using two different internal standard strategies via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method A: Utilizes this compound as the internal standard. Method B: Utilizes a structural analogue, 4-Methylimidazole, as the internal standard.
Experimental Protocols
1. Preparation of Calibration Standards and Quality Control Samples:
-
A stock solution of 2-Methylimidazole is prepared in methanol.
-
This stock is serially diluted to create calibration standards in blank human plasma, typically spanning a concentration range from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) samples are prepared independently at a minimum of four levels: LLOQ, low QC, medium QC (MQC), and high QC.[9]
2. Internal Standard Preparation:
-
Method A: A working solution of this compound is prepared in methanol at a concentration of 100 ng/mL.
-
Method B: A working solution of 4-Methylimidazole is prepared in methanol at a concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 20 µL of the appropriate internal standard working solution (Method A or B).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
2-Methylimidazole: Q1 m/z 83.1 -> Q3 m/z 56.1
-
This compound: Q1 m/z 88.1 -> Q3 m/z 60.1
-
4-Methylimidazole: Q1 m/z 83.1 -> Q3 m/z 42.1 (Requires distinct fragmentation from 2-MI)
-
-
The workflow for this comparative analysis is outlined below.
Caption: Comparative workflow for bioanalytical method validation.
Results and Discussion: A Tale of Two Internal Standards
The performance of a bioanalytical method is ultimately judged by the quality of its validation data. Below is a summary of expected results for linearity and detection range based on the two methods described.
Linearity Assessment
Linearity is evaluated by constructing a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should ideally be ≥0.99.
Table 1: Comparison of Calibration Curve Performance
| Parameter | Method A (with this compound) | Method B (with 4-Methylimidazole) | Regulatory Guideline (FDA/ICH M10)[6] |
| Calibration Range | 0.5 - 2000 ng/mL | 5.0 - 1000 ng/mL | Must cover the expected range of study samples. |
| Correlation Coefficient (r²) | > 0.998 | ~ 0.992 | Not strictly defined, but >0.99 is common practice. |
| Back-calculated Accuracy | 95-105% of nominal | 88-112% of nominal | ±15% of nominal (±20% at LLOQ). |
| Regression Model | Weighted (1/x²) Linear | Weighted (1/x²) Linear | The simplest model that adequately fits the data. |
The use of this compound is expected to yield a calibration curve with a significantly wider dynamic range and a higher correlation coefficient.[3] This is because the deuterated standard perfectly compensates for any non-linear effects arising from the detector or ion source saturation at high concentrations and corrects for variability more effectively at low concentrations. The back-calculated accuracy of the standards in Method A will be tighter, reflecting a more reliable and robust curve.
Range of Detection: The LLOQ
The Lower Limit of Quantification (LLOQ) is the lowest standard on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (≤20% coefficient of variation, CV).[6]
Table 2: Comparison of LLOQ Performance
| Parameter | Method A (with this compound) | Method B (with 4-Methylimidazole) | Regulatory Guideline (FDA/ICH M10)[6] |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL | Sufficiently low to measure terminal concentrations. |
| Accuracy at LLOQ | 98.5% | 92.0% | Within ±20% of nominal value. |
| Precision at LLOQ (%CV) | 7.5% | 16.8% | ≤ 20%. |
Method A achieves a significantly lower LLOQ. The superior performance of this compound in correcting for matrix effects and baseline noise allows for more reliable integration of the analyte peak at very low concentrations.[4] This enhanced sensitivity is critical for accurately defining the terminal elimination phase in pharmacokinetic studies and for applications requiring trace-level detection.[3]
The logical relationship between the choice of internal standard and the resulting data quality is illustrated in the diagram below.
Caption: Impact of internal standard choice on analytical performance.
Conclusion
While various analytical strategies can be employed for the quantification of 2-Methylimidazole, the use of a stable isotope-labeled internal standard like this compound offers unparalleled advantages. The experimental data, grounded in the principles of regulatory bioanalytical method validation, clearly demonstrates that this approach leads to a method with superior linearity over a wider dynamic range and a lower limit of quantification.[3][4] For researchers in drug development, this translates to higher data confidence, greater assay robustness, and the ability to more accurately characterize the pharmacokinetic and toxicokinetic profile of a compound. The investment in a deuterated internal standard is a direct investment in the integrity and reliability of the resulting data.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
BGT. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]
-
Raters, M., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-4. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Raters, M., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-5934. [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(21), 7385. [Link]
-
ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]
-
ResearchGate. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5749. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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The Gold Standard in Method Robustness: A Comparative Guide to 2-Methylimidazole-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. An analytical method's robustness—its capacity to remain unaffected by minor, deliberate variations in procedural parameters—is a critical attribute ensuring the reliability of results across different laboratories, instruments, and time. This guide provides an in-depth technical comparison of using a deuterated internal standard, specifically 2-Methylimidazole-d5, versus its non-deuterated alternatives in the robustness testing of analytical methods. Through a blend of theoretical principles, practical experimental protocols, and supporting data, we will demonstrate why stable isotope-labeled internal standards are the gold standard for achieving truly robust and reliable analytical methods.
The Imperative of Robustness Testing and the Role of an Ideal Internal Standard
Robustness testing is a key component of analytical method validation, as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2).[1][2] The goal is to identify which operational parameters have a significant effect on the method's performance and to establish a range for those parameters within which the method remains reliable. Common parameters that are intentionally varied during robustness testing include:
-
pH of the mobile phase
-
Composition of the mobile phase
-
Different columns (e.g., different lots or suppliers)
-
Column temperature
-
Flow rate of the mobile phase
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability throughout the analytical process. An ideal IS should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.
The Deuterated Advantage: this compound vs. Structural Analogs
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the choice of internal standard is pivotal. The two primary options are a stable isotope-labeled (deuterated) internal standard, such as this compound, or a non-deuterated structural analog.
This compound is chemically identical to 2-methylimidazole, with the exception that five of its hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the analyte by the mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during extraction, chromatography, and ionization.
Structural analogs , on the other hand, are different molecules with similar chemical structures to the analyte. While they can provide some correction for variability, their different physicochemical properties can lead to dissimilar behavior during the analytical process, compromising the accuracy and precision of the results.
The superiority of a deuterated internal standard like this compound is most evident in its ability to compensate for matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. Since a deuterated IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.
Quantitative Performance Comparison
The following table summarizes the expected performance differences between an analytical method using this compound as an internal standard and one using a non-deuterated structural analog. This data is representative of typical findings in bioanalytical method validation.
| Performance Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog (Non-Deuterated IS) | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Recovery) | 98-102% | 85-115% | Co-elution and identical physicochemical properties ensure the deuterated IS accurately tracks the analyte through sample preparation and analysis, correcting for losses and matrix effects more effectively. |
| Precision (%RSD) | < 5% | < 15% | The consistent correction for variability by the deuterated IS leads to lower random error and therefore higher precision. |
| Matrix Effect | Effectively minimized | Variable and often significant | The deuterated IS experiences the same ion suppression or enhancement as the analyte, leading to a consistent analyte/IS response ratio across different biological matrices. |
| Linearity (r²) | > 0.999 | > 0.995 | Improved accuracy and precision at each calibration point result in a more linear response. |
Experimental Design for Robustness Testing: A Practical Protocol
This section provides a detailed, step-by-step methodology for conducting a robustness test of an LC-MS/MS method for the quantification of 2-methylimidazole in a biological matrix, comparing the performance of this compound and a hypothetical structural analog internal standard.
Objective
To evaluate the robustness of an LC-MS/MS method for the quantification of 2-methylimidazole by deliberately varying critical method parameters and to compare the ability of this compound and a structural analog to maintain data integrity under these varied conditions.
Materials
-
2-Methylimidazole analytical standard
-
This compound internal standard
-
Structural analog internal standard (e.g., 4-methylimidazole or a similar compound not expected in the samples)
-
Control biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
All necessary solvents and reagents of appropriate purity
Experimental Workflow
Caption: Experimental workflow for robustness testing.
Step-by-Step Protocol
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of 2-methylimidazole, this compound, and the structural analog IS in a suitable solvent.
-
Prepare working solutions for spiking into the control matrix.
-
Spike the control matrix with 2-methylimidazole to prepare QC samples at low, medium, and high concentrations.
-
Divide the QC samples into two sets. Spike one set with this compound and the other set with the structural analog IS at a constant concentration.
-
-
LC-MS/MS Analysis under Nominal Conditions:
-
Analyze a set of calibration standards and the QC samples (both sets) under the optimized, nominal method conditions. This will serve as the baseline for comparison.
-
-
Analysis under Deliberately Varied Conditions:
-
For each robustness parameter to be tested (e.g., mobile phase composition, pH, column temperature, flow rate), create a set of analytical conditions with small, deliberate changes from the nominal conditions.
-
Analyze the QC samples (both sets) under each of the varied conditions. It is recommended to analyze at least three replicates for each QC level under each condition.
-
-
Data Analysis and Interpretation:
-
For each set of QC samples and for each analytical condition, calculate the mean concentration, accuracy (% recovery), and precision (% RSD).
-
Compare the results obtained under the varied conditions to those obtained under the nominal conditions.
-
The method is considered robust if the accuracy and precision of the QC samples remain within the acceptance criteria (e.g., ±15% for accuracy, <15% for RSD) under all the varied conditions.
-
Expected Outcomes and Interpretation
It is anticipated that the QC samples containing this compound will show significantly less deviation from the nominal results across the varied conditions compared to the QC samples with the structural analog IS. This is because the deuterated internal standard will co-elute with the analyte and be similarly affected by the changes in chromatographic conditions, thus providing more consistent correction.
Caption: Logical workflow for method validation.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The robustness of an analytical method is not a matter of chance; it is the result of a systematic and scientifically sound development and validation process. The choice of internal standard is a critical determinant of a method's ultimate robustness. As demonstrated in this guide, a deuterated internal standard such as this compound, by virtue of its near-identical physicochemical properties to the analyte, provides superior compensation for the inevitable variations encountered in routine analysis. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, the use of a stable isotope-labeled internal standard is an indispensable tool for building truly robust and reliable analytical methods.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
BioPharmaSpec. Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. 2024. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
LGC. A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. [Link]
-
Raters, M., et al. Caramel colour and process by-products in foods and beverages: Part I - Development of a UPLC-MS/MS isotope dilution method for determination of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), 4-methylimidazole (4-MEI) and 2-methylimidazol (2-MEI). Food Additives & Contaminants: Part A. 2018. [Link]
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Raters, M., et al. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry. 2015. [Link]
-
LCGC International. Robustness Tests. [Link]
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Valbuena, H., et al. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. 2018. [Link]
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 2025. [Link]
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Davison, A.S., et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. 2013. [Link]
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MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. 2021. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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A Comparative Toxicological Assessment of 2-Methylimidazole and 4-Methylimidazole for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of two structurally similar yet distinct heterocyclic amines: 2-Methylimidazole (2-MI) and 4-Methylimidazole (4-MI). Both compounds are encountered in various industrial applications and as byproducts in certain foods and beverages, making a thorough understanding of their respective toxicological profiles crucial for risk assessment and in the development of safer alternatives. This document synthesizes findings from key regulatory bodies and peer-reviewed studies to offer an evidence-based comparison for researchers, scientists, and drug development professionals.
Introduction to 2-Methylimidazole and 4-Methylimidazole
2-Methylimidazole and 4-Methylimidazole are isomers, sharing the same chemical formula (C4H6N2) but differing in the position of the methyl group on the imidazole ring. This seemingly minor structural variance leads to notable differences in their toxicological properties. 2-MI is utilized as a raw material and intermediate in the manufacturing of pharmaceuticals, dyes, pigments, and agricultural chemicals.[1] 4-MI is also used in the production of pharmaceuticals, photographic chemicals, dyes, and rubber, but it is more widely known as a byproduct formed during the Maillard reaction in cooked foods and in the production of certain caramel colorings.[2][3][4]
Comparative Toxicity Profiles
A side-by-side examination of the toxicological data for 2-MI and 4-MI reveals distinct patterns of organ-specific toxicity and carcinogenic potential. The following sections and tables provide a detailed comparison across key toxicological endpoints.
Table 1: Comparative Acute Toxicity
| Compound | LD50 (Oral, Rat) | Key Acute Effects |
| 2-Methylimidazole | ~1300-1500 mg/kg[5][6][7][8] | Strong skin and eye irritant[5][9]; Neurotoxicity at high doses (convulsions, tremors)[8] |
| 4-Methylimidazole | ~370 mg/kg[10] | Neurotoxicity (convulsant for rabbits, mice, and chicks)[10][11]; Restlessness, paralysis[10][12] |
Carcinogenicity
Both 2-MI and 4-MI have been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals.[1][2][13] However, the target organs for their carcinogenic effects differ significantly.
2-Methylimidazole: Chronic exposure to 2-MI in rodent studies has been shown to induce tumors primarily in the thyroid gland and liver.[1][14] In male and female mice, an increased incidence of hepatocellular adenoma and carcinoma was observed.[1] In rats, 2-MI led to an increased incidence of thyroid follicular-cell adenomas and carcinomas.[1][14]
4-Methylimidazole: In contrast, the primary target organ for 4-MI-induced carcinogenicity in animal studies is the lung.[15][16][17] Two-year studies by the U.S. National Toxicology Program (NTP) found clear evidence of carcinogenic activity in male and female mice, with an increased incidence of alveolar and bronchiolar neoplasms.[15][18] The evidence for carcinogenicity in rats was equivocal, with an observed increase in mononuclear cell leukemia in female rats.[2][15][18]
Table 2: Comparative Carcinogenicity
| Compound | IARC Classification | Primary Target Organs in Animal Studies |
| 2-Methylimidazole | Group 2B (Possibly carcinogenic to humans)[1] | Thyroid, Liver[1][14] |
| 4-Methylimidazole | Group 2B (Possibly carcinogenic to humans)[2][3][4][13][19] | Lung[15][16][17] |
Genotoxicity
The genotoxic potential of both compounds has been a subject of extensive investigation, with some conflicting results.
2-Methylimidazole: 2-MI was not found to be mutagenic in bacterial assays.[1] However, it did induce micronuclei in the polychromatic erythrocytes of mice after prolonged dietary administration, suggesting a potential for genotoxicity in vivo.[1]
4-Methylimidazole: The genotoxicity of 4-MI is debated among regulatory bodies. While some studies have shown it to be non-mutagenic in Salmonella and that it does not induce micronuclei in rodent peripheral erythrocytes or bone marrow cells, other in vitro studies on human peripheral lymphocytes have indicated potential cytotoxic and genotoxic effects.[3][20][21][22] The European Food Safety Authority (EFSA) has evaluated 4-MI as non-genotoxic, while other regulatory bodies suggest that a genotoxic mode of action cannot be entirely ruled out.[3][22]
Mechanisms of Toxicity
The differing toxicological profiles of 2-MI and 4-MI can be attributed to their distinct metabolic pathways and molecular interactions.
Diagram 1: Postulated Carcinogenic Mechanism of 2-Methylimidazole
Caption: Postulated carcinogenic pathway for 2-Methylimidazole.
The carcinogenicity of 2-MI in the thyroid is thought to be mediated by an indirect mechanism involving the disruption of thyroid hormone homeostasis.[1] 2-MI can interfere with hepatic uridine diphosphate glucuronosyltransferase, an enzyme involved in thyroid hormone metabolism, leading to increased thyroid-stimulating hormone (TSH) and subsequent follicular cell hyperplasia and neoplasia.[1] A genotoxic mechanism may also contribute to its carcinogenic effects in both the liver and thyroid.[1]
Diagram 2: Postulated Carcinogenic Mechanism of 4-Methylimidazole
Caption: Generalized workflow for a 2-year rodent carcinogenicity bioassay.
Step-by-Step Methodology for a 2-Year Rodent Bioassay:
-
Dose Range-Finding Studies: Conduct preliminary 14-day and 90-day toxicity studies with a wide range of doses to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the long-term study.
-
Chronic Exposure: Administer the test compound to groups of animals (typically 50 per sex per group) for 2 years. The compound is often mixed into the feed. A concurrent control group receives the same feed without the test compound.
-
In-Life Observations: Monitor the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.
-
Interim Sacrifices: In some studies, a subset of animals may be sacrificed at interim time points (e.g., 6 or 12 months) to assess the progression of any lesions.
-
Terminal Sacrifice and Pathology: At the end of the 2-year period, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, and a comprehensive set of tissues is collected and preserved.
-
Histopathology: Tissues are processed, sectioned, stained, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.
-
Statistical Analysis: Analyze the incidence of tumors in the dosed groups compared to the control group using appropriate statistical methods to determine if there is a compound-related increase in neoplasms.
Conclusion
While 2-Methylimidazole and 4-Methylimidazole are structurally similar, their toxicological profiles are distinct. 2-MI primarily targets the thyroid and liver in rodent carcinogenicity studies, with a potential genotoxic component. In contrast, 4-MI is a more potent neurotoxin and induces lung tumors in mice. This comparative analysis underscores the importance of considering subtle molecular differences when assessing the toxicity of chemical compounds. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for informed decision-making, risk assessment, and the pursuit of safer chemical alternatives.
References
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National Toxicology Program. (2007). Toxicology and Carcinogenicity Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice (Feed Studies) (NTP TR 535). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. [Link]
-
International Agency for Research on Cancer. (2013). 2-Methylimidazole. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101). Lyon, France: IARC. [Link]
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Akbari, M., Rasouli, H., & Bahar, B. (2023). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Food Science & Nutrition, 11(10), 5796-5806. [Link]
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Morita, T., & Uneyama, C. (2016). Genotoxicity assessment of 4-methylimidazole: regulatory perspectives. Genes and Environment, 38, 20. [Link]
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Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]
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National Toxicology Program. (2004). Toxicology and Carcinogenesis Studies of 2-Methylimidazole (CAS No. 693-98-1) in B6C3F1 Mice (Feed Studies) (NTP TR 516). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. [Link]
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UC Food Quality. (2024, August 5). 4-Methylimidazole (4-MEI). [Link]
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ResearchGate. (2025, August 6). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. [Link]
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Semantic Scholar. (n.d.). Exposure to 4-methylimidazole as a food pollutant induces neurobehavioral toxicity in mother and developmental impairments in the offspring. [Link]
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A Senior Scientist's Guide to Establishing Limits of Detection and Quantification Using 2-Methylimidazole-d5 as an Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Analytical Certainty at Trace Levels
In the landscape of pharmaceutical development and quality control, the ability to reliably detect and quantify minute concentrations of substances is not merely an analytical challenge—it is a cornerstone of patient safety and regulatory compliance. The limits of detection (LOD) and quantification (LOQ) define the lower boundaries of a method's performance, establishing the threshold at which an analyte can be confidently identified and measured.[1] This guide provides an in-depth exploration of how to robustly establish these critical parameters, focusing on the use of 2-Methylimidazole-d5 as a stable isotope-labeled internal standard (SIL-IS). Its application is particularly crucial in the analysis of its non-deuterated counterpart, 2-Methylimidazole—a compound that can arise during manufacturing processes—and in sensitive methods for detecting genotoxic impurities like nitrosamines.[2][3]
Part 1: The Gold Standard—Why a Deuterated Internal Standard is Non-Negotiable
The fundamental principle of using an internal standard (IS) is to introduce a compound of known concentration to all samples, calibrators, and blanks to correct for analytical variability.[4][5] However, not all internal standards are created equal. The choice of IS is a critical decision that directly impacts the accuracy, precision, and robustness of a method.
The Weakness of Structural Analogs: A common, yet inferior, approach is to use a non-isotopically labeled structural analog as the IS. While chemically similar, it will have a different retention time and may respond differently to matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[6] This discrepancy means the IS cannot perfectly mimic the behavior of the analyte, leading to less reliable correction and, consequently, higher variability in results.
The Superiority of this compound: A SIL-IS, such as this compound, is the gold standard for quantitative mass spectrometry. By replacing five hydrogen atoms with deuterium, the standard is rendered chemically and physically almost identical to the native analyte. This near-perfect analogy provides several distinct advantages:
-
Co-elution: It chromatographically co-elutes with the analyte, ensuring both compounds experience the exact same conditions throughout the analytical run.
-
Identical Ionization Behavior: It exhibits nearly identical ionization efficiency and is subject to the same degree of matrix effects as the analyte.
-
Robust Correction: It accurately compensates for variations in sample preparation, injection volume, and instrument response.
This leads to a significant reduction in analytical variability, which is paramount when establishing the lowest possible, and most reliable, limits of quantification.
Part 2: The Regulatory Framework for LOD & LOQ
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidelines for validating analytical procedures.[7][8] Understanding their definitions of LOD and LOQ is essential for compliance.
-
Limit of Detection (LOD): As defined by the ICH Q2(R2) guideline, the LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] It is the point at which we can reliably state that the analyte is present.
-
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] This is the minimum concentration at which the method can produce reliable and defensible quantitative data.
For impurity testing, a robust and well-defined LOQ is arguably the more critical parameter, as it represents the reporting threshold for potentially harmful substances.
Part 3: Comparative Performance in Trace Analysis
The theoretical advantages of using this compound translate into tangible performance gains. The stability it brings to the analytical system allows for the validation of lower LOQ values with greater confidence. A method's precision and accuracy at its lower limit are direct indicators of its reliability.
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (Non-Deuterated IS) | Rationale for Performance Difference |
| Analyte | 2-Methylimidazole | 2-Methylimidazole | - |
| LOD | ~0.3-1 µg/kg[10] | ~5-10 µg/kg | The SIL-IS provides a more stable baseline and reduces noise, allowing for a lower signal-to-noise ratio to be achieved.[11] |
| LOQ | ~1-3 µg/kg[12] | ~15-30 µg/kg | Superior correction for matrix effects and variability by the SIL-IS leads to better precision at lower concentrations. |
| Precision at LOQ (%RSD) | ≤ 10% | ≥ 20% | The SIL-IS minimizes random errors from sample prep and injection, resulting in tighter clustering of replicate measurements. |
| Accuracy at LOQ (% Recovery) | 90-110% | 70-130% | The SIL-IS accurately tracks and corrects for analyte loss during extraction, leading to more accurate results. |
| Table 1. Illustrative performance comparison. Values are representative estimates based on data reported in scientific literature, demonstrating the typical performance enhancement achieved with a SIL-IS. |
Part 4: A Self-Validating Protocol for LOD & LOQ Determination
This protocol describes the determination of LOD and LOQ for an analyte (e.g., 2-Methylimidazole) using this compound as the internal standard, based on the Standard Deviation of the Response and the Slope of the Calibration Curve method recommended by the ICH.[13] This approach is scientifically robust and statistically sound.
Experimental Workflow Diagram
Caption: Workflow for LOD/LOQ determination using a deuterated internal standard.
Step-by-Step Methodology
1. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte (e.g., 2-Methylimidazole) in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a separate stock solution of this compound in the same manner.
-
Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a concentration that provides a stable and moderate response on the mass spectrometer. The consistency of this solution is critical.
-
Calibration Standards: Prepare a series of at least 6-8 calibration standards at the low end of the concentration range by serially diluting the analyte stock. The range should be chosen to bracket the expected LOQ. For example: 0.5, 1, 2, 5, 10, 20 ng/mL.
2. Sample Preparation and LC-MS/MS Analysis
-
To a fixed volume of each calibration standard, add a constant volume of the Working IS Solution. This ensures the final IS concentration is the same in every sample.
-
Inject the prepared samples into the LC-MS/MS system. It is recommended to analyze each low-level standard in triplicate to obtain robust statistical data.
-
Causality: Using a consistent concentration of this compound allows its signal to serve as a stable reference point. Any fluctuation in the analyte signal due to instrument variability will be mirrored by a proportional fluctuation in the IS signal, keeping their ratio constant and ensuring precision.
3. Constructing the Calibration Curve
-
For each injection, determine the peak areas for both the analyte and the internal standard (this compound).
-
Calculate the Response Ratio for each standard: Response Ratio = (Analyte Peak Area) / (IS Peak Area).
-
Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where m is the slope (S).
4. Calculation of LOD and LOQ
-
The ICH provides two valid options for determining the standard deviation of the response (σ): the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[13] Using the standard deviation of the y-intercept is often the most straightforward.
-
From the linear regression output provided by your chromatography data system or statistical software (like Microsoft Excel's LINEST function), obtain two key values:
-
S: The slope of the calibration curve.
-
σ: The standard deviation of the y-intercept.
-
-
Apply the following ICH-endorsed formulas:[14]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
5. Mandatory Verification
-
The calculated values are estimates and must be experimentally verified.[13]
-
Prepare a new set of at least six independent samples by spiking a blank matrix with the analyte at the calculated LOQ concentration. Each sample must also be spiked with the internal standard.
-
Analyze these samples and calculate the concentration for each.
-
Trustworthiness: This step is a self-validating system. The method is only deemed acceptable if the results meet predefined acceptance criteria, typically:
-
Precision: The relative standard deviation (%RSD) of the measured concentrations should be ≤ 20%.
-
Accuracy: The mean of the measured concentrations should be within ±20% of the nominal value (i.e., 80-120% recovery).
-
-
If the criteria are not met, the LOQ must be re-evaluated and established at a higher concentration where precision and accuracy are acceptable.
Conclusion
Establishing the true limits of detection and quantification is a rigorous process that underpins the reliability of all subsequent analytical data. The use of a stable isotope-labeled internal standard like this compound is not a luxury but a scientific necessity for achieving the highest levels of accuracy and precision required in modern drug development. By mitigating analytical variability at its source, this compound enables the validation of lower, more robust, and more defensible LOQs. Following a statistically sound protocol, grounded in regulatory guidelines from bodies like the ICH and FDA, ensures that the resulting analytical method is not only sensitive but also trustworthy and fit for its intended purpose.
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Raters, M., & Matissek, R. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. [Link]
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Li, H., Li, C., Chen, J., Feng, C., Jia, W., & Wang, L. (2018). Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. Journal of separation science, 41(13), 2796–2804. [Link]
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Klymenko, M., Galkin, O., Kolisnyk, M., & Vashchenko, O. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Asian Journal of Pharmaceutical and Clinical Research, 15(1), 108-115. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methylimidazole-d5: Ensuring Safety and Compliance
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylimidazole-d5, a deuterated compound often utilized in pharmaceutical research and development. Our focus is not just on the "how," but the "why," grounding each procedural step in the principles of chemical safety and regulatory compliance.
Understanding the Hazard Profile of this compound
Before we delve into the disposal protocol, it is paramount to understand the inherent risks associated with this compound. While deuteration does not typically alter the fundamental chemical hazards of a molecule, it is the properties of the parent compound, 2-Methylimidazole, that dictate our handling and disposal procedures.
According to its Safety Data Sheet (SDS), 2-Methylimidazole is classified with the following hazards:
Therefore, this compound must be handled as a hazardous substance, and its waste is, by extension, hazardous waste. Deuterated waste, in general, should be treated as hazardous chemical waste, necessitating segregation from other waste streams.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation in the laboratory to its final collection by trained professionals.
Before handling any waste containing this compound, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles. In situations with a higher risk of splashing, a full face shield is recommended.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection : A standard laboratory coat is required. For larger quantities of waste or in the event of a spill, a chemically resistant apron or coveralls should be worn.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a particulate dust filter respirator should be used.[4] All handling of open containers should ideally take place within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow: this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste can be disposed of in the most environmentally sound manner.
-
Solid Waste : Any solid this compound, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials should be collected separately. Do not mix with other solid chemical waste unless you have confirmed compatibility.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated liquid waste container. It is crucial to separate halogenated and non-halogenated solvent waste.[6] Aqueous solutions should also be kept separate from solvent-based waste.[6]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.
The integrity of your waste container is crucial for safe storage and transport.
-
Compatibility : The container must be made of a material that is chemically resistant to this compound and any solvents present in the waste. For example, acids should never be stored in steel containers.[7] High-density polyethylene (HDPE) or glass containers are generally suitable for most organic and aqueous waste.
-
Condition : Use containers that are in good condition, with no cracks or leaks. The cap must be screw-top and provide a secure seal.[7]
-
Headspace : Do not fill containers to more than 90% of their capacity.[8] Leaving at least one inch of headspace allows for vapor expansion.[7]
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Content Identification : The label must clearly state "Hazardous Waste" and list all of the chemical constituents by their full name (no abbreviations or formulas). For mixtures, list the approximate percentage of each component.
-
Hazard Identification : The label should clearly indicate the associated hazards (e.g., "Corrosive," "Toxic," "Carcinogen").
-
Contact Information : Include the name of the principal investigator and the laboratory location.
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[7][9]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment : It is best practice to keep waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation within the SAA : Within the SAA, incompatible waste types should be physically segregated (e.g., acids from bases, oxidizers from organics).[7]
Maintain a log of the waste you are accumulating. This is crucial for regulatory compliance and for your institution's Environmental Health and Safety (EHS) department. Be aware of the volume limits for SAAs, which is typically 55 gallons of hazardous waste.[9]
Once a waste container is full or has been in the SAA for a specified period (often up to one year for partially filled containers), you must arrange for its removal.[7]
-
Contact your EHS Department : Your institution's EHS department is responsible for the collection and ultimate disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or solutions containing it be poured down the sink.[2][3] This substance is not readily biodegradable and can be harmful to aquatic life.
Your EHS department will work with a licensed hazardous waste contractor to transport the waste off-site for final disposal. The most common and appropriate disposal method for this type of chemical waste is through an industrial combustion plant or a licensed hazardous waste incinerator.[3] This ensures the complete destruction of the hazardous compound.
Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures outlined above are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave."[9] OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are in place to ensure worker safety.[10][11]
Academic laboratories may have the option to operate under the EPA's Subpart K regulations, which provide more flexibility for managing hazardous waste in a research setting compared to industrial standards.[12][13] It is imperative to be familiar with your institution's specific waste management plan and generator status (e.g., Very Small, Small, or Large Quantity Generator), as this will dictate certain storage time limits and reporting requirements.[9]
By adhering to this comprehensive disposal protocol, you are not only ensuring your personal safety and the safety of your colleagues but also upholding your professional responsibility to protect the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
